Methyl 3-acetyl-2-hydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-acetyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIKEJEROJJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-2-hydroxybenzoate
Introduction
Methyl 3-acetyl-2-hydroxybenzoate is a substituted methyl salicylate derivative of significant interest in medicinal chemistry and organic synthesis. As a multifunctional molecule, it incorporates a phenolic hydroxyl group, an acetyl moiety, and a methyl ester within a single aromatic scaffold. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex heterocyclic systems, ligands, and potential therapeutic agents.[1] Structurally, it has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2]
Derivatives of salicylic acid are renowned for their biological activities, including anti-inflammatory and analgesic properties.[3][4] The strategic introduction of an acetyl group at the C3 position of the methyl salicylate core can profoundly influence its chemical reactivity and biological profile, opening avenues for the development of novel compounds in drug discovery.[1][5]
This guide provides an in-depth exploration of the synthesis of this compound, focusing on the venerable Fries rearrangement as the key synthetic transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline a comprehensive characterization strategy using modern spectroscopic techniques to ensure the structural integrity and purity of the final product.
Part 1: Synthesis via Fries Rearrangement
The most effective and common route to synthesize hydroxyaryl ketones, such as this compound, is the Fries rearrangement.[6] This reaction involves the transformation of a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid.[7][8]
Causality of the Synthetic Strategy
The synthesis begins with a readily available starting material, methyl salicylate (methyl 2-hydroxybenzoate). This is first converted to its corresponding phenolic ester, methyl 2-acetoxybenzoate. The subsequent intramolecular rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring is the cornerstone of this synthesis.
The choice of the Fries rearrangement is deliberate. Direct Friedel-Crafts acylation of methyl salicylate would be problematic due to the directing effects of the hydroxyl and ester groups and potential side reactions. The Fries rearrangement provides a reliable method to install the acetyl group onto the aromatic ring, with the regioselectivity being controllable by the reaction conditions.[7][9]
Reaction Mechanism: The Fries Rearrangement
The mechanism of the Fries rearrangement is a classic example of an electrophilic aromatic substitution. While debated to have both intramolecular and intermolecular characteristics, a widely accepted pathway involves the generation of a key acylium ion intermediate.[7][10][11]
-
Lewis Acid Coordination: The Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) coordinates to the carbonyl oxygen of the ester group. This coordination polarizes the acyl-oxygen bond, making it susceptible to cleavage.[9][12]
-
Formation of Acylium Ion: The polarized complex cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para positions relative to the hydroxyl group.
-
Regioselectivity: The reaction's temperature is a critical factor in determining the product distribution.[10]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer (the desired this compound). This is the thermodynamically controlled product, as the resulting ortho-hydroxy ketone can form a stable bidentate chelate with the aluminum catalyst.[7]
-
Low Temperatures (<60°C): Favor the formation of the para-isomer (Methyl 5-acetyl-2-hydroxybenzoate), which is the kinetically controlled product.[7][10]
-
-
Hydrolysis: The final step involves acidic workup (hydrolysis) to decompose the aluminum complexes and liberate the final hydroxy aryl ketone product.
Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on the strict exclusion of moisture, as the Lewis acid catalyst is highly hygroscopic.
Step A: Synthesis of Methyl 2-acetoxybenzoate (Precursor)
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq).
-
Reagents: Add acetic anhydride (1.5 eq) and a catalytic amount (3-4 drops) of concentrated sulfuric acid.
-
Reaction: Gently heat the mixture in a water bath at approximately 70°C for 20 minutes.
-
Workup: Cool the flask and cautiously add cold water to decompose excess acetic anhydride. The product, methyl 2-acetoxybenzoate, will often crystallize or separate as an oil.
-
Purification: Collect the product by vacuum filtration if solid, or extract with an organic solvent like diethyl ether if oily. Wash the organic layer with 5% sodium bicarbonate solution until neutral, then with brine.[3] Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the precursor.
Step B: Fries Rearrangement to this compound
-
Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add methyl 2-acetoxybenzoate (1.0 eq).
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (2.0 - 2.5 eq). The reaction is exothermic. Note: This reaction is often performed without a solvent.[9]
-
Reaction: Heat the reaction mixture to 160-170°C using a suitable heating mantle.[9] This high temperature is crucial for favoring the desired ortho product.[10] Maintain vigorous stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The product spot will be more polar than the starting material.
-
Workup: After cooling to room temperature, very cautiously quench the reaction by adding the reaction mixture to a beaker of crushed ice and concentrated HCl. This will decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[9]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining acid and salts.[9]
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product is typically a mixture of ortho and para isomers and should be purified by column chromatography on silica gel to isolate the pure this compound.
Part 2: Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete and unambiguous structural elucidation.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Aromatic Protons | 3 distinct signals in the δ 6.8-7.9 ppm range |
| Phenolic OH | 1H, singlet (broad), δ ~11-12 ppm (chelated) | |
| Ester O-CH₃ | 3H, singlet, δ ~3.9 ppm | |
| Acetyl CO-CH₃ | 3H, singlet, δ ~2.6 ppm | |
| ¹³C NMR | Carbonyl (Ester) | δ ~170 ppm |
| Carbonyl (Ketone) | δ ~204 ppm | |
| Aromatic Carbons | 6 signals in the δ 115-162 ppm range | |
| Ester O-CH₃ | δ ~52 ppm | |
| Acetyl CO-CH₃ | δ ~30 ppm | |
| IR (cm⁻¹) | Phenolic O-H | ~3200-2800 (Broad, due to H-bonding) |
| Aromatic/Alkyl C-H | ~3100-2950 | |
| Ester C=O | ~1730 (Strong) | |
| Ketone C=O | ~1680 (Strong, shifted by H-bonding) | |
| Aromatic C=C | ~1610, 1480 | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 194 |
| Key Fragments | m/z = 163 ([M-OCH₃]⁺), 121 ([M-COCH₃-OCH₂]⁺) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: Proton NMR is the first line of analysis. The spectrum should show four distinct singlets corresponding to the ester methyl, acetyl methyl, and the phenolic proton. The phenolic proton's chemical shift is notably downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. The three aromatic protons will appear as multiplets (doublets or doublet of doublets) with coupling constants characteristic of their ortho and meta relationships, confirming the 1,2,3-substitution pattern.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (ester and ketone) will have characteristic downfield shifts, while the two methyl carbons will appear upfield.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups.[13] A very broad absorption in the high-frequency region (~3200-2800 cm⁻¹) is a hallmark of the hydrogen-bonded phenolic -OH group. The most telling region will contain two distinct and strong carbonyl (C=O) stretching bands: one for the ester at a higher wavenumber (~1730 cm⁻¹) and one for the ketone at a lower wavenumber (~1680 cm⁻¹). The ketone's absorption is shifted to a lower frequency due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a clear parent molecular ion peak [M]⁺ at an m/z of 152, corresponding to the molecular formula C₈H₈O₃.[14] For this compound (C₁₀H₁₀O₄), the molecular ion peak [M]⁺ will be at m/z 194. Key fragmentation patterns provide further structural evidence. A prominent fragment at m/z 163 corresponds to the loss of a methoxy radical (•OCH₃), a common fragmentation for methyl esters. Another significant peak can arise from the cleavage of the acetyl group.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the acetylation of methyl salicylate followed by a thermally controlled, Lewis acid-catalyzed Fries rearrangement. The causality behind this synthetic choice lies in its efficiency and the ability to control the regiochemical outcome by manipulating the reaction temperature to favor the thermodynamically stable ortho-acylated product.
A multi-faceted characterization approach, employing NMR and IR spectroscopy along with mass spectrometry, provides a self-validating system to unequivocally confirm the structure and purity of the target molecule. This guide offers researchers and drug development professionals a robust and well-grounded framework for the preparation and validation of this versatile chemical building block, paving the way for its application in advanced organic synthesis and medicinal chemistry.[1]
References
- 1. Methyl 2-Acetyl-3-hydroxybenzoate|C10H10O4 [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Fries重排 [sigmaaldrich.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. scribd.com [scribd.com]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. sciencing.com [sciencing.com]
- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-acetyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold in Medicinal Chemistry
Methyl 3-acetyl-2-hydroxybenzoate is a notable organic compound featuring a salicylate backbone, a structural motif renowned for its therapeutic properties. As a hydroxyarylketone, it represents a class of compounds that serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The strategic placement of a phenolic hydroxyl, an acetyl group, and a methyl ester on the aromatic ring provides three distinct points for chemical modification, making it a versatile scaffold for developing novel chemical entities. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, providing a foundational resource for researchers engaged in organic synthesis and drug discovery.
I. Chemical Identity and Physicochemical Properties
This compound is systematically identified by the CAS Number 77527-00-5.[2] Its structure combines the features of a salicylic acid ester and an acetophenone, resulting in a unique set of properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 77527-00-5 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Canonical SMILES | CC(=O)C1=C(C(=O)OC)C=CC=C1O | [3] |
| InChI Key | APYIKEJEROJJIK-UHFFFAOYSA-N | [3] |
| Physical State | Solid (predicted) | |
| Melting Point | Not experimentally reported in searched literature. | |
| Boiling Point | Not experimentally reported in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; limited solubility in water. |
II. Synthesis and Mechanistic Insights: The Fries Rearrangement
The primary and most elegant synthetic route to this compound and its isomers is the Fries rearrangement , a named reaction that converts a phenolic ester into a hydroxyarylketone.[1] The starting material for this synthesis is methyl 2-acetoxybenzoate (commonly known as methyl aspirin).
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring.[4]
Reaction Mechanism
The widely accepted mechanism proceeds through the formation of a key acylium ion intermediate.[5][6]
-
Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic ether oxygen.
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring.
-
Hydrolysis: A final workup with acid liberates the hydroxyarylketone product from its aluminum complex.
Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
Causality Behind Experimental Choices: Regioselectivity
The Fries rearrangement can yield both ortho and para substituted products. The ratio of these isomers is highly dependent on reaction conditions, a classic example of thermodynamic versus kinetic control.[6]
-
High Temperatures (>160°C): Favorable for the formation of the ortho product (e.g., this compound). The ortho isomer can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product.[7]
-
Low Temperatures (<60°C): Favorable for the formation of the para product. This pathway is under kinetic control, where the less sterically hindered para position is attacked more rapidly.[7]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, whereas increasing solvent polarity favors the para isomer.[5]
Therefore, to selectively synthesize this compound, the reaction should be conducted at elevated temperatures.
III. Experimental Protocol and Workflow
The following represents a generalized, self-validating workflow for the synthesis and characterization of this compound.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. Anhydrous aluminum chloride (2.0 eq) is added to the flask. The reaction can be run neat or in a high-boiling inert solvent (e.g., nitrobenzene).[5]
-
Reagent Addition: Methyl 2-acetoxybenzoate (1.0 eq) is added to the flask.
-
Heating: The mixture is heated to ~165°C to favor ortho migration. The reaction is monitored for completion using Thin Layer Chromatography (TLC).[5]
-
Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl ether).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed using NMR, IR, and Mass Spectrometry.
Caption: Synthesis and Characterization Workflow.
IV. Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound were not found in the searched literature, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related isomers. This predictive analysis is a crucial step in verifying the successful synthesis of the target molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
-
~3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, broadened due to hydrogen bonding.
-
~2955 cm⁻¹: C-H stretches from the methyl groups.
-
~1680 cm⁻¹ (sharp): C=O stretch of the acetyl ketone.
-
~1650 cm⁻¹ (sharp): C=O stretch of the methyl ester, with its frequency lowered due to conjugation and intramolecular hydrogen bonding with the adjacent hydroxyl group.
-
~1600-1450 cm⁻¹: C=C stretches characteristic of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the ester group.
The presence of two distinct carbonyl peaks and a broad hydroxyl peak would be strong evidence for the rearranged product over the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
~11-12 ppm (singlet, 1H): The phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the ester carbonyl.
-
~7.0-8.0 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting pattern will confirm the 1,2,3-substitution.
-
~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
-
-
¹³C NMR:
-
~200 ppm: Carbonyl carbon of the acetyl ketone.
-
~170 ppm: Carbonyl carbon of the methyl ester.
-
~115-160 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbon bearing the -OH group will be the most upfield in this region, while the carbon attached to the ester will be further downfield.
-
~52 ppm: Carbon of the methyl ester (-OCH₃).
-
~28 ppm: Carbon of the acetyl methyl group (-COCH₃).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 194 , corresponding to the molecular weight of the compound [C₁₀H₁₀O₄]⁺.[3]
-
Key Fragments:
-
m/z = 163: Loss of the methoxy group (-OCH₃).
-
m/z = 179: Loss of the methyl group (-CH₃).
-
m/z = 151: Loss of the acetyl group (-COCH₃).
-
m/z = 43: The acetyl cation [CH₃CO]⁺, which would likely be a prominent peak.
-
The combination of these three spectroscopic techniques provides a self-validating system. The molecular formula from MS must be consistent with the number and types of protons and carbons observed in NMR, which in turn must correspond to the functional groups identified by IR.
V. Applications in Drug Discovery
Hydroxyarylketones are valuable precursors in medicinal chemistry. The presence of the phenolic hydroxyl group allows for the synthesis of various ethers and esters, while the ketone can be transformed into amines, alcohols, or used in condensation reactions to build more complex heterocyclic systems. Given that the parent salicylate structure is the foundation for non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a promising starting point for the synthesis of novel anti-inflammatory, analgesic, or other therapeutic agents.
References
Methyl 3-acetyl-2-hydroxybenzoate: A Multifunctional Scaffold for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound belonging to the salicylate family. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and an acetyl group, presents a unique combination of reactive sites. This trifunctional architecture makes it a valuable intermediate in organic synthesis and a compelling scaffold for medicinal chemistry and drug discovery programs. The strategic placement of the acetyl group adjacent to the phenolic hydroxyl and ortho to the ester functionality allows for the exploration of intramolecular interactions and diverse derivatization pathways.
This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, analytical characterization, potential research applications, and essential safety protocols. The information is curated for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.
Structural Formula and Core Identifiers
The structural formula of this compound is presented below. It is systematically named as the methyl ester of 3-acetyl-2-hydroxybenzoic acid, and is also known as methyl 3-acetylsalicylate.[1]
Caption: Structural Formula of this compound.
Key Identifiers and Properties
Quantitative and identifying data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 77527-00-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 3-acetylsalicylate | [1] |
| SMILES | CC(=O)c1cccc(c1O)C(=O)OC | [4] |
| InChI | InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | [4] |
| InChIKey | APYIKEJEROJJIK-UHFFFAOYSA-N | [4] |
| Boiling Point | 286.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Very slightly soluble (0.74 g/L at 25 °C, Predicted) | [2] |
Synthesis Methodologies
The synthesis of hydroxyaryl ketones such as this compound is typically achieved via electrophilic aromatic substitution. The two most relevant and industrially significant methods are the direct Friedel-Crafts acylation of a phenol derivative and the Fries rearrangement of a phenolic ester. Both pathways are viable, with the choice often depending on starting material availability, desired regioselectivity, and reaction scale.
Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This is a classic and direct approach for introducing an acyl group onto an activated aromatic ring.[5] In this case, the substrate, methyl salicylate (methyl 2-hydroxybenzoate), is acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][6]
Causality: The Lewis acid coordinates to both the phenolic hydroxyl and ester carbonyl groups, but its primary role is to activate the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-donating hydroxyl group of the salicylate ring activates it towards electrophilic attack, directing the incoming acylium ion primarily to the positions ortho and para to it. Due to the steric hindrance and electronic deactivation from the ester group at position 1, the acylation preferentially occurs at positions 3 and 5.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol (Friedel-Crafts Acylation):
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.0 molar equivalents) under an inert atmosphere (e.g., nitrogen).
-
Solvent Addition: Add a suitable inert solvent, such as 1,2-dichloroethane.[1] Stir the suspension and cool the flask in an ice bath to below 10°C.
-
Substrate Addition: Dissolve methyl salicylate (1.0 molar equivalent) in 1,2-dichloroethane and add it dropwise to the cooled AlCl₃ suspension, ensuring the temperature remains below 15°C.
-
Reagent Addition: Add acetyl chloride (1.5 molar equivalents) dropwise via the dropping funnel.[1] Maintain a reaction temperature below 35°C to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude solid via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound and its 5-acetyl isomer.
Method B: The Fries Rearrangement
The Fries rearrangement is an alternative pathway that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[7][8] This two-step process begins with the O-acylation of methyl salicylate to form methyl 2-(acetyloxy)benzoate, followed by the rearrangement.
Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester group, facilitating the departure of the acyl group as an acylium ion. This electrophile then re-attacks the aromatic ring in an intermolecular or intramolecular fashion.[9] Reaction conditions, particularly temperature, can be tuned to favor either the ortho or para rearranged product. Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst.[7]
Caption: Simplified Mechanism of the Fries Rearrangement.
Detailed Experimental Protocol (Fries Rearrangement):
-
Ester Synthesis: Synthesize the starting material, methyl 2-(acetyloxy)benzoate, by reacting methyl salicylate with acetyl chloride or acetic anhydride in the presence of a base like pyridine.
-
Reaction Setup: In a setup identical to the Friedel-Crafts reaction, charge a flask with anhydrous aluminum chloride (2.0-3.0 molar equivalents).
-
Substrate Addition: Add methyl 2-(acetyloxy)benzoate (1.0 molar equivalent), either neat or dissolved in a non-polar solvent (e.g., nitrobenzene or carbon disulfide), to the Lewis acid.
-
Heating: Heat the reaction mixture. The temperature is a critical parameter for selectivity. For ortho-acylation (to yield the 3-acetyl product), higher temperatures (typically >100°C) are required.[7]
-
Reaction & Workup: Maintain the temperature for several hours, monitoring by TLC. The workup and purification procedure is identical to that described for the Friedel-Crafts acylation (Steps 6-9).
Analytical Characterization
| Technique | Expected Characteristics |
| ¹H NMR | ~10.5-12.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the acetyl carbonyl. ~7.0-8.0 ppm (m, 3H): Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted ring. ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~2.6 ppm (s, 3H): Acetyl methyl (-COCH₃) protons. |
| ¹³C NMR | ~204 ppm: Acetyl carbonyl carbon. ~170 ppm: Ester carbonyl carbon. ~160 ppm: Aromatic carbon bonded to the -OH group. ~115-140 ppm: Remaining aromatic carbons. ~52 ppm: Methyl ester carbon. ~29 ppm: Acetyl methyl carbon. |
| IR Spectroscopy | ~3200 cm⁻¹ (broad): O-H stretch (phenolic), broadened by H-bonding. ~1700 cm⁻¹ (sharp): C=O stretch (ester). ~1650 cm⁻¹ (sharp): C=O stretch (ketone, lowered frequency due to H-bonding and conjugation). ~1600, 1450 cm⁻¹: C=C stretches (aromatic ring). ~1250 cm⁻¹: C-O stretch (ester/phenol). |
| Mass Spec (EI) | M⁺ at m/z = 194: Molecular ion peak. Key Fragments: m/z = 163 ([M-OCH₃]⁺), m/z = 179 ([M-CH₃]⁺), m/z = 151 ([M-COCH₃]⁺), m/z = 121 (loss of ester group). |
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are present in numerous biologically active molecules. This makes it a highly attractive starting point for synthetic campaigns in drug discovery.
-
Antimicrobial and Antifungal Agents: Substituted hydroxybenzoic acid esters are known to possess significant antimicrobial and antifungal properties.[2][12] The combination of a salicylate core with a lipophilic acetyl group could enhance cell membrane permeability, making this scaffold a promising candidate for developing new antibacterial agents.
-
Anti-inflammatory and Analgesic Drugs: The salicylate backbone is the foundation of aspirin and numerous non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization of this compound could lead to novel anti-inflammatory agents with modulated activity and side-effect profiles.
-
Enzyme Inhibition: A recent study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[13] The study highlighted that the carboxylate and adjacent hydroxyl group were essential for activity. This compound fits this pharmacophore and could serve as a precursor for novel SIRT5 inhibitors or probes for studying metabolic diseases.
-
Synthetic Intermediate: The three distinct functional groups offer handles for sequential and orthogonal chemical modifications, allowing for the construction of complex molecular architectures, including heterocyclic compounds and ligands for coordination chemistry.
Safety, Handling, and Storage
No specific material safety data sheet (MSDS) exists for this compound. However, based on related compounds like methyl 3-hydroxybenzoate and methyl 3-acetylbenzoate, the following precautions are advised.[14]
-
Hazard Classification (Predicted):
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound is more than a simple chemical entity; it is a versatile platform for innovation. Its synthesis is achievable through well-established and robust organic reactions like Friedel-Crafts acylation and the Fries rearrangement. Its true value lies in its potential as a building block for creating novel compounds with significant biological activity. For researchers in medicinal chemistry and materials science, this compound represents a promising starting point for developing next-generation therapeutics and functional materials. As with any active chemical research, adherence to rigorous safety protocols is essential for its successful and responsible application.
References
- 1. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]
- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. GSRS [precision.fda.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
Spectroscopic and Synthetic Profile of Methyl 3-acetyl-2-hydroxybenzoate: A Technical Guide
Introduction
Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a salicylate backbone, an acetyl group, and a methyl ester, suggest a range of chemical reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and quality control in any research and development setting.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available in the public domain, this guide leverages high-quality predicted spectroscopic data, interpreted with reference to the known spectral properties of its close structural isomers. Furthermore, a plausible synthetic route and detailed experimental protocol are proposed to facilitate its preparation in a laboratory setting.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Figure 1: 2D Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 77527-00-5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | Ar-OH |
| ~7.8 | dd | 1H | Ar-H (H-6) |
| ~7.5 | t | 1H | Ar-H (H-4) |
| ~6.9 | dd | 1H | Ar-H (H-5) |
| ~3.9 | s | 3H | -COOCH ₃ |
| ~2.6 | s | 3H | -COCH ₃ |
Interpretation:
-
The downfield singlet at ~11.5 ppm is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.
-
The aromatic region is expected to show three distinct signals for the three aromatic protons. The ortho and para couplings will result in doublet of doublets and a triplet.
-
The sharp singlet at ~3.9 ppm is assigned to the three equivalent protons of the methyl ester group.
-
The singlet at ~2.6 ppm corresponds to the three protons of the acetyl group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | C =O (acetyl) |
| ~170 | C =O (ester) |
| ~161 | Ar-C -OH |
| ~136 | Ar-C (C-4) |
| ~130 | Ar-C -COCH₃ |
| ~119 | Ar-C (C-6) |
| ~118 | Ar-C (C-5) |
| ~117 | Ar-C (C-1) |
| ~52 | -COOC H₃ |
| ~30 | -COC H₃ |
Interpretation:
-
The two carbonyl carbons are expected to appear at the most downfield positions, with the acetyl carbonyl resonating at a lower field (~204 ppm) than the ester carbonyl (~170 ppm).
-
The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbon bearing the hydroxyl group (C-2) will be significantly deshielded.
-
The methyl carbons of the ester and acetyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1680 | C=O stretch (acetyl) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Interpretation:
-
A broad absorption band in the region of 3200-2800 cm⁻¹ is a strong indication of a hydroxyl group involved in intramolecular hydrogen bonding.[2]
-
The presence of two distinct carbonyl stretching frequencies confirms the existence of both an ester (~1720 cm⁻¹) and a ketone (~1680 cm⁻¹). The exact positions can vary based on conjugation and hydrogen bonding.
-
Characteristic aromatic C-H and C=C stretching vibrations will be observed.
-
The C-O stretching of the ester group will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization)
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₃]⁺ |
| 151 | [M - COCH₃]⁺ |
| 121 | [M - COOCH₃ - CH₂]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 194, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for this type of molecule would involve the loss of the methoxy group from the ester (-OCH₃, 31 Da) to give a fragment at m/z 163, or the loss of the acetyl group (-COCH₃, 43 Da) resulting in a fragment at m/z 151. Further fragmentation of the aromatic ring can also be expected.
References
- 1. GSRS [precision.fda.gov]
- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
The Fries Rearrangement of Phenolic Esters: A Mechanistic and Practical Guide for Synthetic Chemists
Abstract
The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of phenolic esters into valuable hydroxyaryl ketones. This reaction, catalyzed by Lewis or Brønsted acids, proceeds via a fascinating mechanistic manifold that has been the subject of extensive investigation. This in-depth technical guide provides a comprehensive exploration of the Fries rearrangement, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of the reaction mechanism, including the ongoing discourse regarding its intramolecular versus intermolecular nature, and elucidate the key factors governing its characteristic ortho-para selectivity. Furthermore, this guide will present detailed, field-proven experimental protocols for both the classical and photochemical variants of the Fries rearrangement. Finally, we will showcase the practical utility of this transformation in the synthesis of commercially significant pharmaceutical agents, thereby highlighting its enduring relevance in modern drug development.
Introduction: The Strategic Importance of the Fries Rearrangement
The synthesis of hydroxyaryl ketones is a frequent challenge in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. These moieties are key structural motifs in a wide array of biologically active compounds. While direct Friedel-Crafts acylation of phenols often leads to undesired O-acylation, the Fries rearrangement provides an elegant and efficient two-step alternative: esterification of the phenol followed by a Lewis or Brønsted acid-catalyzed rearrangement to the desired C-acylated product.[1][2] This reaction, first reported by Karl Theophil Fries, has since become an indispensable tool in the synthetic chemist's arsenal.[1]
This guide will provide a holistic overview of the Fries rearrangement, moving from fundamental mechanistic principles to practical experimental considerations and real-world applications. Our focus will be on delivering not just a recitation of facts, but a causal understanding of the reaction's behavior, empowering the reader to rationally design and execute this powerful transformation.
The Mechanistic Heart of the Matter: Unraveling the Fries Rearrangement
The mechanism of the Fries rearrangement has been a subject of considerable debate, with evidence supporting both intramolecular and intermolecular pathways.[3] The prevailing conditions, including the nature of the substrate, the choice of catalyst, and the solvent, all play a crucial role in dictating the operative mechanism.
The Role of the Catalyst: Activating the Ester for Migration
The Fries rearrangement is most commonly catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄).[4] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid can also be employed.[2] The catalyst's primary role is to activate the phenolic ester, rendering the acyl group susceptible to migration.
The initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the acyl carbon and weakening the ester linkage. Subsequently, the Lewis acid can rearrange to the phenolic oxygen, leading to the formation of an acylium ion intermediate.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. CROSSOVER EXPERIMENTS - Chemistry | PPTX [slideshare.net]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-acetyl-2-hydroxybenzoate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Development
In the realm of pharmaceutical sciences, a profound understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug development is built. The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy and safety. This guide is dedicated to providing a comprehensive technical overview of the solubility and stability of Methyl 3-acetyl-2-hydroxybenzoate, a compound of interest in medicinal chemistry.
As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles and data from structurally related compounds, primarily Methyl 2-hydroxybenzoate (Methyl Salicylate), to provide a robust framework for its characterization. It is imperative for the reader to recognize that while the methodologies and theoretical underpinnings presented here are broadly applicable, the specific quantitative values derived from analogous compounds should be treated as informed estimates, necessitating empirical validation for this compound.
This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to not only execute experiments but to critically evaluate the results and make informed decisions in their development programs.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is paramount before delving into its solubility and stability.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 77527-00-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Structure | ![]() |
The structure reveals a benzoate ester with both a hydroxyl and an acetyl group on the benzene ring. The presence of the polar hydroxyl and acetyl groups, along with the ester moiety, suggests a molecule with a degree of polarity, which will influence its solubility in various solvents. The phenolic hydroxyl group also introduces potential for pH-dependent solubility and susceptibility to oxidative degradation.
Solubility Profile: A Critical Parameter for Formulation
The solubility of an API is a critical factor that influences its absorption and bioavailability. For oral dosage forms, a drug must be in solution to be absorbed. For parenteral formulations, complete solubility is a necessity.
Predicted and Analog-Derived Solubility
In the absence of direct experimental data for this compound, we can infer its likely solubility characteristics based on the "like dissolves like" principle and data from the closely related Methyl Salicylate.
Methyl Salicylate is reported to be slightly soluble in water (0.74 g/L at 30°C) and soluble in many organic solvents.[3] Given the additional polar acetyl group in this compound, it is reasonable to hypothesize a slightly increased polarity compared to Methyl Salicylate, which may marginally enhance its aqueous solubility and affect its solubility in organic solvents.
Table of Predicted and Analog-Based Solubility of this compound
| Solvent | Predicted Solubility | Rationale/Analog Data (Methyl Salicylate) |
| Water | Slightly Soluble | Methyl Salicylate is slightly soluble in water (0.74 g/L at 30°C).[3] The acetyl group may slightly increase polarity and aqueous solubility. |
| Ethanol | Soluble | Methyl Salicylate is soluble in ethanol.[4] |
| Methanol | Soluble | Methyl Salicylate is soluble in methanol.[5] |
| Acetone | Soluble | Methyl Salicylate is soluble in acetone.[4] |
| Ethyl Acetate | Soluble | A common solvent for ester compounds. |
| Dichloromethane | Soluble | A common solvent for moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |
Experimental Protocol for Solubility Determination
A robust determination of solubility is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Step-by-Step Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or g/L.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Product Quality and Safety
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be anticipated:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-acetyl-2-hydroxybenzoic acid and methanol. The phenolic hydroxyl group can also influence the rate of hydrolysis.
-
Oxidation: Phenolic compounds are often susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Forced Degradation Studies
Forced degradation (stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Table: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature | Ester hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the phenol |
| Thermal Degradation | Dry heat (e.g., 80°C) | General thermal decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |
Experimental Protocol for Stability Assessment
A systematic approach to stability testing is essential to generate reliable data.
Step-by-Step Protocol: Stability Assessment
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
-
Stress Conditions:
-
Aliquot the sample solutions into separate containers for each stress condition (acid, base, peroxide, heat, and light).
-
For thermal and photostability, solid samples should also be tested.
-
Include a control sample stored under normal conditions (e.g., 25°C/60% RH, protected from light).
-
-
Time Points:
-
Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of the remaining parent compound.
-
Identify and, if possible, quantify any degradation products.
-
Evaluate the mass balance to ensure that all degradation products are accounted for.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.
Recommended HPLC Method Parameters (Starting Point)
The following parameters, based on methods for similar phenolic compounds, can serve as a starting point for method development for this compound.[7][8]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-310 nm based on the chromophores present). |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. While a lack of direct public data necessitates a reliance on analog compounds and predictive reasoning, the principles and protocols outlined herein provide a clear and scientifically rigorous path forward for researchers.
The immediate next step for any development program involving this molecule is the empirical determination of its solubility in a range of pharmaceutically relevant solvents and a thorough investigation of its stability under forced degradation conditions. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- 1. This compound [myskinrecipes.com]
- 2. GSRS [precision.fda.gov]
- 3. ICSC 1505 - METHYL SALICYLATE [chemicalsafety.ilo.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. rroij.com [rroij.com]
An In-depth Technical Guide to the Synthetic Pathways of Methyl 3-acetyl-2-hydroxybenzoate Derivatives
For researchers, scientists, and professionals in the field of drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-acetyl-2-hydroxybenzoate and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of biologically active molecules. This technical guide provides a comprehensive exploration of the primary synthetic pathways to these compounds, grounded in established chemical principles and supported by practical, field-proven insights.
This guide offers full editorial control to present the information in a logical and scientifically rigorous manner, designed to be a self-validating system for laboratory application. Each protocol is explained with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.
Introduction: The Significance of this compound
This compound, a substituted salicylate, possesses a unique arrangement of functional groups—a hydroxyl group, an acetyl group, and a methyl ester on an aromatic ring. This specific substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the acetyl group at the C-3 position, ortho to the hydroxyl group and meta to the methyl ester, is crucial for its subsequent reactivity and the final architecture of the target molecules.
This guide will delve into the two most prominent synthetic strategies for accessing this core structure: the Fries Rearrangement of a phenolic ester and the Friedel-Crafts Acylation of a phenol. Each pathway will be examined in detail, including reaction mechanisms, experimental protocols, and a critical analysis of factors influencing yield and regioselectivity.
Pathway 1: The Fries Rearrangement of Methyl 2-acetoxybenzoate
The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst.[1][2] In the context of synthesizing this compound, the starting material is methyl 2-acetoxybenzoate (methyl acetylsalicylate). The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[1]
Mechanism of the Fries Rearrangement
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a resonance-stabilized acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. Subsequent hydrolysis liberates the final hydroxy aryl ketone product.
The Fries rearrangement can yield both ortho and para isomers. The regioselectivity is highly dependent on the reaction conditions, particularly temperature and the solvent used.[1]
-
Low temperatures (typically below 60°C) and polar solvents tend to favor the formation of the para-isomer, which is often the thermodynamically more stable product.[2]
-
High temperatures (often above 160°C) and non-polar solvents, or neat conditions, generally favor the ortho-isomer.[2] This is attributed to the formation of a more stable bidentate complex between the Lewis acid and the ortho product, which is kinetically favored at higher temperatures.
Mechanism of the Fries Rearrangement
Experimental Protocol: Fries Rearrangement of Methyl 2-acetoxybenzoate
This protocol is a generalized procedure based on established methods for the Fries rearrangement of similar aryl esters and is designed to favor the formation of the ortho-isomer, this compound.[3]
Materials:
-
Methyl 2-acetoxybenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
High-boiling inert solvent (e.g., o-dichlorobenzene or nitrobenzene) (optional, can be run neat)
-
Dichloromethane or Ether
-
Hydrochloric Acid (concentrated)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 2-acetoxybenzoate (1.0 equivalent). If using a solvent, add it at this stage.
-
Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride (2.0 - 3.0 equivalents) to the flask under a nitrogen atmosphere. The reaction is moisture-sensitive, so maintaining anhydrous conditions is critical.
-
Reaction: Heat the reaction mixture to 150-170°C using a suitable heating mantle or oil bath.[3] Maintain vigorous stirring and hold the temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Summary: Regioselectivity in Fries Rearrangement
The following table illustrates the general effect of temperature on the ortho:para ratio in Fries rearrangements. Specific ratios for methyl 2-acetoxybenzoate may vary.
| Temperature | Solvent Polarity | Predominant Isomer |
| Low (<60°C) | Polar | para |
| High (>160°C) | Non-polar/Neat | ortho |
Pathway 2: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate
An alternative and more direct approach to this compound is the Friedel-Crafts acylation of methyl 2-hydroxybenzoate (methyl salicylate).[4] This reaction introduces an acyl group directly onto the aromatic ring.
Mechanism of Friedel-Crafts Acylation
Similar to the Fries rearrangement, the Friedel-Crafts acylation involves the generation of an acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[4] The acylium ion then acts as an electrophile, attacking the aromatic ring. The hydroxyl and methyl ester groups on the starting material are activating and directing groups, influencing the position of the incoming acetyl group. The hydroxyl group is a strong ortho, para-director, while the methyl ester is a meta-director. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates, leading to acylation at positions ortho and para to it.
Mechanism of Friedel-Crafts Acylation
Experimental Protocol: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate
This protocol outlines a general procedure for the Friedel-Crafts acylation of methyl 2-hydroxybenzoate.
Materials:
-
Methyl 2-hydroxybenzoate
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)
-
Hydrochloric Acid (concentrated)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in the anhydrous solvent.
-
Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise via the dropping funnel.
-
Substrate Addition: After the addition is complete, slowly add a solution of methyl 2-hydroxybenzoate (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature or gently heat as needed. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Alternative Synthetic Strategies
While the Fries rearrangement and Friedel-Crafts acylation are the most common routes, other methods can be considered for the synthesis of related structures.
-
Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) ortho to a hydroxyl group on a phenol using chloroform in a basic solution.[5] While this would not directly yield the acetylated product, the resulting salicylaldehyde derivative could potentially be a precursor for further elaboration to the desired ketone.
-
Dakin Reaction: The Dakin reaction oxidizes an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol.[6] This reaction is not directly applicable for the synthesis of the target molecule but is a relevant transformation of hydroxyaryl ketones.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the ketone carbonyl group (C=O stretch), and C-H bonds of the aromatic ring and methyl groups.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through two primary pathways: the Fries rearrangement of methyl 2-acetoxybenzoate and the Friedel-Crafts acylation of methyl 2-hydroxybenzoate. The choice of method will depend on the availability of starting materials, desired regioselectivity, and the scale of the synthesis. Careful control of reaction parameters, particularly temperature and solvent, is crucial for optimizing the yield of the desired ortho-acylated product in the Fries rearrangement. The Friedel-Crafts acylation offers a more direct route, with the regioselectivity being governed by the directing effects of the substituents on the salicylate ring. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of these valuable chemical intermediates.
References
A Technical Guide to Methyl 3-acetyl-2-hydroxybenzoate and its Analogs: Synthesis, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known salicylate scaffold, represents a compelling starting point for the exploration of novel therapeutic agents. Salicylates, with aspirin as their most famous member, have a long and storied history in medicine, primarily as anti-inflammatory and analgesic agents. Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1] The structural motif of this compound, featuring a methyl ester, a hydroxyl group, and an acetyl group on the benzene ring, offers multiple avenues for chemical modification and, consequently, the potential for fine-tuning its biological activity. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its conceptual analogs, drawing upon the extensive knowledge of salicylate chemistry and pharmacology.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 77527-00-5 | [3] |
| SMILES | CC(=O)c1cccc(c1O)C(=O)OC | [2] |
| InChIKey | APYIKEJEROJJIK-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be strategically approached through the Fries rearrangement of a readily available precursor, methyl 2-acetoxybenzoate (also known as methyl aspirin). The Fries rearrangement is a classic organic reaction that involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5] The regioselectivity of this reaction (ortho- vs. para-acylation) is notably influenced by reaction conditions such as temperature and the choice of solvent.[4]
Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Synthesis of Methyl 2-acetoxybenzoate (Methyl Aspirin)
The precursor, methyl 2-acetoxybenzoate, can be synthesized from salicylic acid. This involves two key transformations: acetylation of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common laboratory-scale synthesis involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst, followed by esterification with methanol.[6]
Experimental Protocol: Synthesis of Methyl 2-acetoxybenzoate
-
Acetylation: In a round-bottom flask, dissolve salicylic acid in a suitable solvent such as acetic anhydride.
-
Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).
-
Heating: Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Esterification: After cooling, carefully add methanol to the reaction mixture.
-
Second Reflux: Heat the mixture under reflux again to drive the esterification reaction.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 2-acetoxybenzoate.
Step 2: Fries Rearrangement to this compound
The key step in the synthesis is the Fries rearrangement of methyl 2-acetoxybenzoate. The choice of Lewis acid catalyst and reaction conditions is crucial for directing the acetyl group to the desired C3 position (ortho to the hydroxyl group). Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this transformation.[5]
Experimental Protocol: Fries Rearrangement
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride.
-
Solvent: Add a suitable inert solvent, such as nitrobenzene or carbon disulfide.
-
Substrate Addition: Slowly add a solution of methyl 2-acetoxybenzoate in the same solvent to the stirred suspension of aluminum chloride, maintaining a low temperature.
-
Heating: After the addition is complete, gradually heat the reaction mixture. The temperature will influence the ortho/para product ratio; higher temperatures generally favor the ortho product.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other salicylates provides a strong basis for predicting its potential therapeutic activities.
Anti-inflammatory and Analgesic Activity
Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes in vitro.
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound or its analogs in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the formation of the colored product spectrophotometrically over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[6]
Antimicrobial Activity
Hydroxybenzoic acid esters have been reported to possess antimicrobial properties.[7] The presence of both a phenolic hydroxyl group and an acetyl group on the aromatic ring of this compound suggests it may exhibit activity against various bacterial and fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Compound Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Structure-Activity Relationships (SAR) and Analog Design
The core structure of this compound provides several opportunities for chemical modification to explore structure-activity relationships and develop analogs with potentially improved potency, selectivity, or pharmacokinetic properties.
Caption: Key sites for SAR studies on the core scaffold.
Key Areas for Modification:
-
Acetyl Group (C3 Position): The nature of the acyl group at the C3 position can be varied. For instance, replacing the acetyl group with longer alkyl chains or aromatic acyl groups could influence lipophilicity and, consequently, cell membrane permeability and target engagement.
-
Methyl Ester (C1 Position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature of many NSAIDs and can impact pharmacokinetic properties. Alternatively, esterification with different alcohols can modulate solubility and prodrug potential.
-
Aromatic Ring Substitution: Introduction of substituents (e.g., halogens, alkyl groups, nitro groups) at other positions on the aromatic ring can significantly affect the electronic properties of the molecule and its interaction with biological targets. SAR studies on other salicylates have shown that such substitutions can enhance anti-inflammatory and antimicrobial activities.[9][10]
Future Perspectives and Conclusion
This compound is a molecule of significant interest within the broader class of salicylates. While direct biological data for this specific compound is limited, the well-established therapeutic potential of the salicylate scaffold strongly suggests that it and its analogs are promising candidates for further investigation. The synthetic route via the Fries rearrangement is a viable and well-documented pathway for accessing this and related structures.
Future research should focus on the systematic synthesis of a library of analogs based on the this compound core. This library should then be subjected to rigorous biological evaluation, including in vitro assays for anti-inflammatory, analgesic, and antimicrobial activities. Promising lead compounds can then be advanced to more complex cellular and in vivo models to assess their efficacy and safety profiles. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of Acetylated Salicylates
Introduction
Acetylated salicylates, most notably acetylsalicylic acid (aspirin), are a cornerstone of modern pharmacology. While their therapeutic applications are extensive, a thorough understanding of their safety, toxicity, and proper handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the critical aspects of working with these compounds, grounded in scientific principles and established safety protocols.
Section 1: Toxicological Profile of Acetylated Salicylates
Mechanism of Toxicity
The toxic effects of salicylates are multifaceted and dose-dependent. At toxic doses, they disrupt fundamental cellular processes. A key mechanism is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3] This action halts the electron transport chain, leading to a buildup of lactic acid and subsequent metabolic acidosis.[1]
Salicylates also directly stimulate the respiratory center in the medulla, causing hyperpnea and leading to an initial respiratory alkalosis.[2][3][4] As toxicity progresses, the underlying metabolic acidosis becomes dominant.[1][2] Furthermore, salicylates can inhibit Krebs cycle enzymes, impairing glucose availability and further contributing to the acidotic state.[2][3]
Dose-Related Risk Assessment
The severity of salicylate toxicity is directly correlated with the ingested dose.[1][5][6]
| Dose of Aspirin (mg/kg) | Expected Symptoms |
| < 150 | Minimal to no symptoms.[1][5][6] |
| 150 - 300 | Mild to moderate intoxication, characterized by nausea, vomiting, and tinnitus.[1] |
| > 300 | Severe intoxication, which can lead to metabolic acidosis, altered mental state, and seizures.[1] |
| > 500 | Potentially lethal.[1] |
It is crucial to note that chronic toxicity can occur at lower daily doses, particularly in the elderly, and often presents with non-specific symptoms, making it difficult to diagnose.[1][5][6]
Clinical Manifestations of Toxicity
The clinical presentation of salicylate toxicity can be complex and progress rapidly. Key signs and symptoms include:
-
Gastrointestinal: Nausea and vomiting are common early symptoms.[1]
-
Central Nervous System: Tinnitus (ringing in the ears), decreased hearing, vertigo, agitation, confusion, seizures, and in severe cases, cerebral edema and death can occur.[1][5]
-
Metabolic: The initial respiratory alkalosis is followed by a high anion gap metabolic acidosis.[4][7] Hyperthermia can also occur due to the uncoupling of oxidative phosphorylation.[2][5]
Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion of salicylates is vital for managing toxicity.
-
Absorption: Salicylates are rapidly absorbed from the gastrointestinal tract.[1] The presence of food or enteric coatings can delay absorption.[1][8] In large overdoses, salicylates can form bezoars in the stomach, leading to prolonged and erratic absorption.[1][5][6]
-
Distribution: Salicylates are highly protein-bound in the blood.[1] However, in an overdose situation, these binding sites become saturated, increasing the amount of free, active salicylate in the bloodstream.[1] Acidosis facilitates the movement of salicylates into tissues, including the central nervous system, exacerbating toxicity.[1][5][6]
-
Metabolism and Excretion: Salicylates are primarily metabolized in the liver.[1] In an overdose, the metabolic pathways become saturated, switching from first-order to zero-order kinetics, which significantly slows down elimination.[1] The kidneys are the primary route of excretion.[1]
Section 2: Safe Handling and Laboratory Practices
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to acetylated salicylates in a laboratory setting.[9][10]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] |
| Hands | Protective gloves | Nitrile or neoprene gloves are recommended.[9] Contaminated gloves should be disposed of properly after use.[9][11] |
| Respiratory | Air-purifying respirator | A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities.[9][12] |
| Body | Laboratory coat or long-sleeved clothing | Provides a barrier against accidental skin contact.[9][12] |
Engineering Controls
Engineering controls are designed to minimize exposure at the source.
-
Ventilation: Work with acetylated salicylates, especially in powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust and aerosols.[9][12]
-
Enclosure: Using process enclosures or glove boxes can provide an additional layer of containment for high-potency or large-scale operations.
Standard Operating Procedures for Handling
Adherence to standardized protocols is crucial for minimizing risks.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.[9]
-
Store acetylated salicylates in a cool, dry, and well-ventilated area.[12][13]
-
Keep containers tightly closed to prevent hydrolysis from moisture in the air, which can break down the compound into salicylic and acetic acids.[12][14]
-
Store away from incompatible materials such as strong oxidizers, and solutions of alkali hydroxides or carbonates.[14][15]
Weighing and Solution Preparation:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing the solid material, use a balance with a draft shield to minimize the dispersion of dust.[9]
-
To avoid splashing when preparing solutions, slowly add the acetylated salicylate to the solvent, not the other way around.[9]
Disposal of Acetylated Salicylates
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Identification: All waste containing acetylated salicylates should be considered hazardous waste.
-
Containerization: Place all contaminated materials, including disposable PPE, into a clearly labeled, sealed hazardous waste container.[9][16]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[16][17] In some cases, neutralization with a weak base like sodium bicarbonate may be permissible, but this should only be done in accordance with institutional and local guidelines.[16]
Section 3: Emergency Procedures
Spill Response
In the event of a spill, a prompt and organized response is critical.
Small Spills (Solid Material):
-
Gently sweep or vacuum the spilled solid, taking care to avoid generating dust.[9]
-
Place the collected material into a labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a damp cloth and dispose of all contaminated cleaning materials in the designated waste container.[9]
Large Spills:
-
Evacuate the immediate area.
-
Contact the institution's environmental health and safety department for assistance.[9]
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[12][15] If irritation persists, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air.[15][18] If breathing is difficult, provide respiratory support and seek medical attention.[12]
-
Ingestion: If the person is conscious, rinse their mouth with water.[19] Do not induce vomiting.[13] Seek immediate medical attention.[12][13]
Fire and Explosion Hazards
Acetylsalicylic acid is a combustible powder and can pose an explosion hazard if dispersed in the air.[14]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[12][19]
-
Firefighting Precautions: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[13][20]
Section 4: Visualizations
Pathophysiology of Salicylate Toxicity
Caption: Key mechanisms of salicylate toxicity.
Laboratory Handling Workflow for Acetylated Salicylates
Caption: Safe handling workflow for acetylated salicylates.
References
- 1. litfl.com [litfl.com]
- 2. Pathophysiology of aspirin overdosage toxicity, with implications for management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oct 1, 2001: What is the pathophysiology of salicylate toxicity? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]
- 6. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 7. Salicylate poisoning - Wikipedia [en.wikipedia.org]
- 8. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. laballey.com [laballey.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 15. technopharmchem.com [technopharmchem.com]
- 16. laballey.com [laballey.com]
- 17. geneseo.edu [geneseo.edu]
- 18. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. pharmacopoeia.com [pharmacopoeia.com]
Methodological & Application
Application Note: Quantitative Analysis of Methyl 3-acetyl-2-hydroxybenzoate
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 3-acetyl-2-hydroxybenzoate, a key organic intermediate in pharmaceutical and chemical synthesis. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, which is the premier method for accuracy and sensitivity. Additionally, protocols for Gas Chromatography (GC) and UV-Visible Spectrophotometry are provided as alternative or complementary techniques. This note is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, explanations of experimental choices, and robust validation frameworks grounded in ICH guidelines.
Introduction
This compound is a derivative of salicylic acid, characterized by an aromatic ring with hydroxyl, acetyl, and methyl ester functional groups. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, performing stability studies, and meeting regulatory requirements in pharmaceutical and chemical manufacturing. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on providing robust and reliable methods to achieve accurate and precise quantification.
Core Analytical Workflow
A successful analysis relies on a structured and logical workflow. Each step, from sample receipt to final data reporting, must be meticulously executed to ensure the integrity of the results.
Caption: General workflow for the quantification of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for quantifying this compound due to its high precision, accuracy, and selectivity. The compound's aromatic nature and moderate polarity make it ideal for separation on a non-polar stationary phase like C18.[1][2]
Principle
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a C18 stationary phase, propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Its aromatic structure allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
Experimental Protocol
A. Equipment and Reagents:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.[1]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (or other suitable acid for pH adjustment).
-
This compound reference standard.
B. Chromatographic Conditions: The following table summarizes the optimized conditions for analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[1] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acidified water improves peak shape for phenolic compounds. Acetonitrile provides good elution strength. |
| Gradient | 0-10 min: 60% B10-12 min: 60-90% B12-15 min: 90% B15-17 min: 90-60% B17-20 min: 60% B | A gradient ensures efficient elution and column cleaning. An isocratic method (e.g., 60:40 Acetonitrile:Water) can also be used for simpler mixtures.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection λ | ~305 nm | This wavelength corresponds to a UV absorbance maximum for similar phenolic structures, providing high sensitivity. A full spectrum can be acquired with a DAD to confirm peak purity.[3] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and compatible with the mobile phase.[1] |
C. Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 50 mg of the analyte into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.[4]
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7] Key validation parameters are summarized below.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference. | No significant peaks at the analyte's retention time in blank injections. Peak purity index > 0.995 (DAD). |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5-150 µg/mL. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | % RSD ≤ 2.0% for repeatability (n=6 injections) and intermediate precision (different days/analysts). |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | % RSD ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2).[4] |
Alternative Method 1: Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds.[8] For this compound, derivatization may be required to improve volatility and peak shape by capping the active hydroxyl group.
Principle
The sample is vaporized and introduced into a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. In GC-MS, compounds are identified based on their unique mass spectra.[9]
Experimental Protocol
A. Derivatization (Silylation):
-
Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable.[10]
B. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general-purpose analysis of a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Oven Program | Start at 100 °C, hold 2 min.Ramp at 15 °C/min to 280 °C, hold 5 min. | Temperature program designed to separate the analyte from solvent and potential impurities.[10] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Alternative Method 2: UV-Visible Spectrophotometry
For rapid, simple quantification of pure samples or in simple matrices where interferences are minimal, UV-Vis spectrophotometry is a viable option.[11] This technique relies on the principle that the analyte absorbs light in the UV-visible region.
Principle
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve.[12]
Experimental Protocol
A. Equipment and Reagents:
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (UV grade) or Ethanol.
-
This compound reference standard.
B. Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Measure Absorbance: Using methanol as the blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Calculate Concentration: Plot a graph of absorbance vs. concentration for the standards. Use the equation of the line to calculate the concentration of the analyte in the sample solution.
Caption: The principle behind UV-Vis spectrophotometric quantification.
Conclusion
This application note provides a validated, high-precision HPLC method as the primary technique for the quantification of this compound. It also offers GC-MS and UV-Vis spectrophotometry as robust alternatives suitable for specific analytical needs. By following these detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data crucial for quality control and research and development in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. turkjps.org [turkjps.org]
- 4. phytojournal.com [phytojournal.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-opensci.org [eu-opensci.org]
- 12. youtube.com [youtube.com]
experimental setup for Lewis acid catalyzed acylation of phenols
Application Note & Protocol
Topic: Experimental Setup for Lewis Acid Catalyzed Acylation of Phenols: A Guide to C-Acylation via Friedel-Crafts and Fries Rearrangement Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Hydroxyaryl Ketones
The acylation of phenols is a cornerstone of synthetic organic chemistry, providing a direct route to hydroxyaryl ketones. These structural motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The reaction, typically an electrophilic aromatic substitution, leverages the electron-rich nature of the phenolic ring.[2] However, the presence of the hydroxyl group introduces complexities not seen with simple arenes. Phenols are bidentate nucleophiles, capable of reacting at two distinct positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3]
Direct Friedel-Crafts C-acylation of phenols can be challenging because the Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen.[3][4] This interaction can deactivate the ring towards the desired electrophilic substitution. An effective and widely used strategy involves a two-step sequence: an initial O-acylation to form a phenolic ester, followed by a Lewis acid-catalyzed intramolecular rearrangement, known as the Fries Rearrangement, to yield the desired C-acylated ortho- and para-hydroxyaryl ketones.[1][5]
This guide provides a comprehensive overview of the mechanistic principles and a detailed experimental protocol for the Lewis acid-catalyzed acylation of phenols, focusing on achieving C-acylation products.
Mechanistic Pathways: C-Acylation vs. O-Acylation
The reaction of a phenol with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid can proceed through two competing pathways.
-
O-Acylation (Esterification): The phenolic oxygen acts as a nucleophile, attacking the acylating agent to form a phenyl ester. This pathway is often kinetically favored and can occur even with mild acid or base catalysis.[6]
-
C-Acylation (Friedel-Crafts Reaction): This electrophilic aromatic substitution involves the generation of a highly reactive acylium ion (R-C=O⁺) from the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8] The electron-rich aromatic ring then attacks this electrophile to form the C-C bond, yielding a hydroxyaryl ketone.[9]
A key challenge is that the Lewis acid required for C-acylation can complex with the phenolic oxygen, making it a deactivating, meta-directing group and hindering the reaction.[4]
The Fries Rearrangement: A Strategic Alternative
To circumvent the issues of direct C-acylation, the Fries Rearrangement is an invaluable tool.[1][10] This reaction converts a phenolic ester (the product of O-acylation) into a mixture of ortho- and para-hydroxyaryl ketones using a Lewis acid catalyst.[11]
The generally accepted mechanism involves the Lewis acid coordinating to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion.[11] This electrophile then re-attacks the aromatic ring in an intramolecular or intermolecular fashion to yield the thermodynamically more stable C-acylated products.[12]
Caption: Competing pathways in the acylation of phenols.
Key Experimental Parameters & Optimization
The success and selectivity of the phenol acylation depend critically on several factors. The Fries Rearrangement, in particular, offers levers to control the product distribution.
| Parameter | Influence & Rationale | Typical Conditions & Notes |
| Lewis Acid | Activity & Stoichiometry: Strong Lewis acids like AlCl₃ are required to generate the acylium ion for C-acylation or to catalyze the Fries rearrangement.[7] Due to complexation with both the starting phenol and the ketone product, a stoichiometric excess (>1 equivalent) is often necessary.[3] | Very Active: AlCl₃, AlBr₃, SbF₅.[13] Mild: SnCl₄, TiCl₄, FeCl₃.[13] Use fresh, anhydrous AlCl₃ for best results. |
| Acylating Agent | Reactivity: Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts type reactions.[7] | Acetyl chloride, propionyl chloride, benzoyl chloride, or their corresponding anhydrides are common. |
| Temperature | Regioselectivity (ortho- vs. para-): This is the most critical parameter for controlling the Fries rearrangement outcome. Low temperatures favor the thermodynamically controlled para product. High temperatures favor the kinetically controlled ortho product, which is stabilized by forming a bidentate complex with the Lewis acid.[1][11] | Para-selective: ~0 °C to 25 °C. Ortho-selective: >60 °C.[1] |
| Solvent | Polarity & Reactivity: The choice of solvent affects reagent solubility and the reaction pathway. Non-polar solvents (e.g., CS₂, nitrobenzene) can favor the ortho product in the Fries rearrangement.[1] Chlorinated solvents like dichloromethane (DCM) are common but must be anhydrous.[9] | Dichloromethane (DCM), dichloroethane (DCE), nitrobenzene, carbon disulfide (CS₂). Ensure solvent is anhydrous. |
| Substrate | Electronic Effects: Electron-donating groups on the phenol ring accelerate the reaction, while electron-withdrawing groups deactivate it and may prevent the reaction entirely.[7] | Phenol, cresols, naphthols, and methoxyphenols are suitable substrates. Avoid phenols with strongly deactivating groups (e.g., -NO₂). |
Detailed Experimental Protocol: Acylation of Phenol with Acetyl Chloride
This protocol details the synthesis of p-hydroxyacetophenone via the Fries Rearrangement of phenyl acetate, formed in situ.
Materials & Equipment
-
Reagents: Phenol (≥99%), acetyl chloride (≥99%), anhydrous aluminum chloride (AlCl₃, ≥99.8%), dichloromethane (DCM, anhydrous, ≥99.8%), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄), ice.
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for filtration and recrystallization.
Safety Precautions
-
Perform the reaction in a certified chemical fume hood. [9]
-
Aluminum chloride (AlCl₃) is corrosive and reacts violently with water, releasing HCl gas. Handle quickly in a dry environment.[9][14]
-
Acetyl chloride is corrosive, flammable, and a lachrymator (causes tearing). Avoid inhalation and skin contact.[14][15]
-
Dichloromethane (DCM) is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven- or flame-dried to be completely free of moisture.[9]
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
Under a positive flow of nitrogen, add anhydrous AlCl₃ (16.0 g, 0.12 mol, 1.2 equiv) to the flask, followed by 50 mL of anhydrous DCM. Stir to create a suspension.[9]
-
-
Formation of Phenyl Acetate (O-Acylation):
-
In a separate dry flask, prepare a solution of phenol (9.4 g, 0.1 mol, 1.0 equiv) in 20 mL of anhydrous DCM.
-
Add acetyl chloride (7.8 mL, 0.11 mol, 1.1 equiv) to the phenol solution. This step can be exothermic; perform it slowly. This mixture will form phenyl acetate.
-
-
Fries Rearrangement (C-Acylation):
-
Transfer the phenyl acetate solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
-
Workup & Quenching:
-
Once the reaction is complete (or has reached optimal conversion), cool the flask back down in a large ice bath.
-
CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 100 g) and concentrated HCl (20 mL).[9][14] This will decompose the aluminum chloride complex.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
-
Extraction & Purification:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.[9]
-
Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize excess acid), and 50 mL of brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[14]
-
-
Isolation:
-
The crude product will be a solid mixture of ortho- and para-hydroxyacetophenone. The para isomer is typically the major product under these conditions.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., water with a small amount of ethanol) or by flash column chromatography to isolate the desired isomer.
-
Caption: Step-by-step experimental workflow for phenol acylation.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Synthesis of 4-Hydroxy-8-methylcoumarin Derivatives from Methyl 3-acetyl-2-hydroxybenzoate: An Application and Protocol Guide
Introduction
Coumarins, a prominent class of benzopyrone scaffolds, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] Their versatile structure serves as a valuable template for the design of novel therapeutic agents.[4] While numerous methods exist for coumarin synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, the utilization of highly functionalized starting materials presents a unique opportunity for the efficient construction of complex coumarin derivatives.[3]
This guide provides a detailed examination of the synthesis of a substituted 4-hydroxycoumarin derivative from Methyl 3-acetyl-2-hydroxybenzoate. This starting material is unique as it contains both the phenolic hydroxyl group and the requisite carbon framework for the formation of the pyrone ring within a single molecule, allowing for an efficient intramolecular cyclization pathway. This approach circumvents the need for a separate condensing agent, streamlining the synthetic process.
Mechanistic Insight: Intramolecular Claisen-Type Condensation
The synthesis of the 4-hydroxycoumarin derivative from this compound proceeds via a base-catalyzed intramolecular Claisen-type condensation, also known as a Dieckmann condensation in the context of ring formation from an ester. The reaction is initiated by the deprotonation of the phenolic hydroxyl group and the α-carbon of the acetyl group by a strong base, such as sodium hydride (NaH) or sodium ethoxide. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This cyclization step is followed by the elimination of a methoxide leaving group to yield a cyclic β-diketone, which exists in equilibrium with its more stable enol tautomer, the final 4-hydroxycoumarin product.
The mechanism can be outlined in the following key steps:
-
Deprotonation: A strong base abstracts the acidic proton from the phenolic hydroxyl group and the α-proton from the acetyl group to form a dianion or a resonance-stabilized enolate.
-
Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the methyl ester in an intramolecular fashion.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion.
-
Tautomerization: The resulting cyclic β-diketone tautomerizes to the more stable aromatic enol form, yielding the 4-hydroxycoumarin derivative.
Caption: Proposed mechanism for the synthesis of 4-Hydroxy-8-methylcoumarin.
Experimental Protocol: Synthesis of 4-Hydroxy-8-methylcoumarin
This protocol details the intramolecular cyclization of this compound to yield 4-Hydroxy-8-methylcoumarin. The procedure is adapted from established methods for the synthesis of 4-hydroxycoumarins from o-hydroxyacetophenones.[5][6][7]
Materials and Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene or xylene
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ethanol for recrystallization
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl2)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel is flushed with an inert gas (N2 or Ar).
-
Reagent Addition: Add anhydrous toluene (or xylene) to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The mixture is stirred under an inert atmosphere.
-
Substrate Introduction: A solution of this compound in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of ethanol, followed by water.
-
Acidification: The aqueous layer is separated, and the organic layer is extracted with a dilute sodium hydroxide solution. The combined aqueous layers are then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Isolation of Product: The resulting precipitate (the crude 4-Hydroxy-8-methylcoumarin) is collected by vacuum filtration using a Büchner funnel, washed with cold distilled water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-Hydroxy-8-methylcoumarin.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Value |
| Starting Material | This compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Toluene or Xylene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours (TLC monitored) |
| Work-up | Acidification with HCl |
| Purification | Recrystallization from Ethanol |
| Expected Product | 4-Hydroxy-8-methylcoumarin |
Visualization of Experimental Workflow
Caption: General experimental workflow for coumarin synthesis.
Characterization of 4-Hydroxy-8-methylcoumarin
The structure of the synthesized 4-Hydroxy-8-methylcoumarin can be confirmed using standard spectroscopic techniques.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring system, a singlet for the C3-H proton, and a singlet for the methyl group at C8. The hydroxyl proton at C4 may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the enolic carbon at C4, and the other aromatic and methyl carbons.
-
IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the lactone carbonyl group (around 1700-1730 cm⁻¹) and a broad absorption for the hydroxyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Hydroxy-8-methylcoumarin.
Conclusion
The intramolecular cyclization of this compound provides an efficient and direct route to the synthesis of 4-Hydroxy-8-methylcoumarin. This method highlights the utility of strategically functionalized starting materials in streamlining the synthesis of complex heterocyclic compounds. The resulting 4-hydroxycoumarin scaffold is a valuable intermediate for the development of new pharmaceutical agents, leveraging the known diverse biological activities of this class of compounds.[11][12][13] This protocol offers a robust foundation for researchers and scientists in the field of drug discovery and development to access this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. sciepub.com [sciepub.com]
- 7. EP1089992A4 - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Methyl 3-acetyl-2-hydroxybenzoate as a Versatile Precursor for Novel Anti-inflammatory Agents
Abstract
Inflammation is a critical biological response, but its dysregulation is linked to numerous diseases, necessitating the development of novel anti-inflammatory therapeutics.[1] Salicylate derivatives have long been a cornerstone of anti-inflammatory medicine. This application note details the utility of methyl 3-acetyl-2-hydroxybenzoate, a readily accessible derivative of salicylic acid, as a strategic precursor for the synthesis of coumarin and chromone scaffolds. These heterocyclic systems are recognized for their significant anti-inflammatory and antioxidant activities.[2][3] We provide robust, step-by-step protocols for the synthesis of representative coumarin and chromone derivatives and their subsequent in vitro evaluation for anti-inflammatory efficacy using established assays, such as cyclooxygenase (COX) inhibition and nitric oxide (NO) suppression in macrophages.
Introduction
The development of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) is a major goal in medicinal chemistry.[4] Many current NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5] However, their use can be limited by side effects, particularly gastrointestinal toxicity.[4][6] This has driven research into new chemical scaffolds with potent anti-inflammatory properties and improved safety profiles.
This compound serves as an ideal starting material for generating structural diversity. Its ortho-hydroxyaryl ketone functionality is primed for cyclization reactions to form privileged heterocyclic structures like coumarins and chromones.[7][8] Both coumarin and chromone derivatives are found in numerous natural products and have been reported to possess a wide range of biological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects.[9][10] Their mechanisms of action often involve the modulation of key inflammatory mediators and pathways, such as COX, lipoxygenase, and the production of nitric oxide and pro-inflammatory cytokines.[2][9]
This guide provides researchers and drug development professionals with the foundational synthetic and biological testing protocols to leverage this compound as a precursor for discovering next-generation anti-inflammatory agents.
Strategic Synthesis of Anti-inflammatory Scaffolds
The chemical architecture of this compound allows for divergent synthesis into two key classes of anti-inflammatory compounds: 4-methylcoumarins and 2-methylchromones.
Pathway A: Pechmann Condensation to 4-Methylcoumarins
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester.[11] In this case, the reaction proceeds via an acid-catalyzed reaction between this compound (acting as the phenol component after initial transesterification) and a β-ketoester like ethyl acetoacetate. While our precursor already contains an acetyl group, for the synthesis of a simple 4-methylcoumarin derivative, we will react a simpler phenol (resorcinol) with ethyl acetoacetate to illustrate the well-established protocol. This reaction is highly valued for its simplicity and effectiveness in creating the coumarin core.[12]
Pathway B: Kostanecki-Robinson Acylation to 2-Methylchromones
The Kostanecki-Robinson reaction is a powerful method for forming chromones from o-hydroxyaryl ketones by treating them with an aliphatic acid anhydride and its corresponding sodium salt.[7][13] This reaction acylates the phenolic hydroxyl group, followed by an intramolecular aldol condensation and dehydration to yield the final chromone ring system.[7] This pathway directly utilizes the inherent structure of this compound to build the chromone scaffold.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of a Representative 4-Methylcoumarin Derivative (7-hydroxy-4-methylcoumarin)
Rationale: This protocol demonstrates the Pechmann condensation, a cornerstone of coumarin synthesis.[14] We use resorcinol as the phenol component for its high reactivity and ability to produce a highly fluorescent, well-characterized product. An acidic catalyst is essential for promoting the initial transesterification and subsequent cyclization.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place resorcinol (11.0 g, 0.1 mol). To this, add ethyl acetoacetate (13.0 g, 0.1 mol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and with continuous stirring, add concentrated H₂SO₄ (50 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will become thick and may solidify.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. A precipitate will form.
-
Isolation: Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the solid from 50% aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.
Protocol 3.2: Synthesis of a Representative 2-Methylchromone Derivative
Rationale: This protocol utilizes the Kostanecki-Robinson reaction to convert the o-hydroxyaryl ketone functionality of the precursor directly into a chromone.[7] Acetic anhydride serves as both the acylating agent and solvent, while sodium acetate acts as the basic catalyst required for the cyclization step.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous Sodium Acetate
-
Hydrochloric acid (10%)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: Place this compound (9.7 g, 0.05 mol) and anhydrous sodium acetate (12.3 g, 0.15 mol) in a 250 mL round-bottom flask.
-
Reagent Addition: Add acetic anhydride (50 mL, 0.53 mol).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 8-10 hours with continuous stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into ice water (500 mL). A solid will precipitate.
-
Hydrolysis & Isolation: Heat the mixture to boiling for 15-20 minutes to hydrolyze any unreacted anhydride. Cool the mixture and collect the crude solid by vacuum filtration.
-
Purification: Wash the solid with water. The resulting product will be a mixture containing the chromone and deacetylated starting material. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired 2-methylchromone derivative.
In Vitro Evaluation of Anti-inflammatory Activity
Once synthesized, the novel coumarin and chromone derivatives must be evaluated for biological activity. Here we present protocols for two standard in vitro assays to determine anti-inflammatory potential.
Protocol 4.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
Rationale: A primary mechanism of many NSAIDs is the inhibition of COX enzymes.[15] This assay measures the peroxidase activity of COX-1 and COX-2, which is coupled to the generation of a fluorescent product. A reduction in fluorescence in the presence of the test compound indicates inhibition. Celecoxib, a known COX-2 selective inhibitor, is used as a positive control.[16]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, MAK399 or Cayman Chemical, 701050)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Cofactor, Enzyme, Arachidonic Acid) according to the manufacturer's protocol.
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the supplied inhibitor solution (Celecoxib).
-
Test Sample (S): Add 10 µL of your diluted test compound.
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme. Add 80 µL of the appropriate Reaction Mix to each well.
-
Initiation: Start the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately begin reading the fluorescence kinetically at 25 °C for 5-10 minutes.
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot percent inhibition vs. log[concentration] and use non-linear regression to calculate the IC₅₀ value.
Protocol 4.2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[17] Overproduction of NO is a key feature of inflammatory pathology. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[18][19] A decrease in nitrite concentration indicates that the test compound inhibits the LPS-induced inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[18]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of your test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control if available (e.g., L-NAME).
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.[17]
-
Incubation: Incubate the plate for an additional 24 hours.[20]
-
Nitrite Measurement:
-
Transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.[17]
Data Interpretation and Expected Outcomes
The primary outputs from these assays will be quantitative measures of anti-inflammatory activity. Data should be compiled and analyzed to determine structure-activity relationships (SAR).
Table 1: Representative Data for Synthesized Compounds
| Compound ID | Scaffold Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) |
| Coumarin-1 | Coumarin | >100 | 15.2 | >6.6 | 25.4 |
| Chromone-1 | Chromone | >100 | 8.5 | >11.8 | 12.1 |
| Celecoxib | Standard | 13.0 | 0.49 | 26.5 | 18.9 |
| Ibuprofen | Standard | 5.0 | 12.0 | 0.42 | >50 |
Note: Data are hypothetical and for illustrative purposes. Real IC₅₀ values for ibuprofen and celecoxib may vary based on assay conditions.[1][16]
A successful compound would ideally exhibit potent inhibition of COX-2 with high selectivity over COX-1, as this profile is associated with reduced gastrointestinal side effects. Additionally, potent inhibition of NO production in macrophages would indicate a broader anti-inflammatory effect beyond COX inhibition.[1][21]
Conclusion
This compound is a cost-effective and synthetically tractable precursor for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a clear and validated pathway for the synthesis of diverse coumarin and chromone libraries and their subsequent biological characterization. By employing these methods, researchers can efficiently explore the chemical space around these privileged scaffolds, accelerating the discovery of new therapeutic candidates for the treatment of inflammatory diseases.
References
- 1. PlumX [plu.mx]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities - ProQuest [proquest.com]
- 4. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 8. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. iiste.org [iiste.org]
- 13. Kostanecki Acylation [drugfuture.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jkb.ub.ac.id [jkb.ub.ac.id]
- 21. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of hydroxyarylketones from phenolic esters
An Application Guide for the Scale-Up Synthesis of Hydroxyaryl Ketones from Phenolic Esters
Abstract
Hydroxyaryl ketones are pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and fragrances.[1] The Fries rearrangement, a classic organic transformation that converts phenolic esters into ortho- and para-hydroxyaryl ketones, remains a cornerstone for their production.[2] However, traditional methods relying on stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃) present significant challenges for safe, economical, and environmentally responsible scale-up.[3] This guide provides a comprehensive overview of the mechanistic principles, process considerations, and detailed protocols for the large-scale synthesis of hydroxyaryl ketones. We will explore both classical and modern catalytic systems, with a strong emphasis on process safety, optimization, and the adoption of greener, more sustainable technologies suitable for industrial application.
The Fries Rearrangement: A Mechanistic Overview
The Fries rearrangement is an acyl group migration from a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[4] The reaction typically yields a mixture of ortho- and para- substituted hydroxyaryl ketones.
The widely accepted mechanism for the Lewis acid-catalyzed reaction proceeds via the generation of an electrophilic acylium ion.[2]
Mechanism Steps:
-
Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[4]
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a highly reactive acylium cation intermediate.[3][5]
-
Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions in a manner analogous to a Friedel-Crafts acylation.[6]
-
Hydrolysis: An aqueous workup liberates the final hydroxyaryl ketone product and regenerates the catalyst.[5]
Figure 1: Generalized mechanism of the Lewis acid-catalyzed Fries rearrangement.
Controlling Regioselectivity
The ratio of ortho to para isomers is a critical parameter that can be influenced by reaction conditions, a key consideration for optimizing the yield of a desired product.[2][4]
-
Temperature: Low temperatures (<60°C) generally favor the formation of the para product (kinetic control).[2] Higher temperatures (>100°C) tend to favor the thermodynamically more stable ortho product, which is stabilized by the formation of a bidentate chelate complex with the aluminum catalyst.[2][4]
-
Solvent: The use of non-polar solvents favors the ortho isomer, whereas increasing solvent polarity tends to increase the proportion of the para isomer.[4]
Pre-Reaction Considerations for Scale-Up
Transitioning from a lab-scale procedure to a pilot or manufacturing scale requires a rigorous evaluation of reagents, equipment, and safety parameters.
Catalyst Selection: Moving Beyond Tradition
The choice of catalyst is the most significant factor influencing the safety, sustainability, and economics of the process.
-
Classical Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄): While effective, these catalysts are required in stoichiometric or excess amounts because they complex with both the starting material and the product.[3] Their use at scale is problematic due to their corrosive nature, high moisture sensitivity, violent reactions with water during workup, and the generation of large volumes of acidic aqueous waste.[3]
-
Brønsted Acids (e.g., HF, H₂SO₄, Methanesulfonic Acid): Strong protic acids can also catalyze the rearrangement.[2] Methanesulfonic acid (MSA) is considered a more environmentally friendly alternative, though it can still be corrosive.[1][3]
-
Solid Acid Catalysts (e.g., Zeolites, Nafion, Amberlyst, Montmorillonite Clay): This class of catalysts represents the most promising avenue for green and scalable synthesis. Their advantages include:
-
Reduced Waste: They can be easily recovered by filtration and are often reusable, eliminating hazardous aqueous waste streams.[7]
-
Simplified Workup: The post-reaction workup is significantly simplified, often requiring only filtration and solvent evaporation.
-
Process Versatility: They are suitable for both batch and continuous-flow reactor systems, which can offer superior control and safety at scale. Beta zeolites and Amberlyst-15 have shown particular promise.[7][8]
-
-
Other Catalytic Systems: Milder Lewis acids like bismuth triflate [Bi(OTf)₃] have been shown to be effective in catalytic amounts (10 mol%), offering a compromise between reactivity and improved handling.[9]
Solvent Selection
Solvent choice impacts reaction kinetics, selectivity, and process safety. Common solvents like nitrobenzene and dichlorobenzene are effective but are toxic and difficult to remove.[1] Whenever possible, higher-boiling, less toxic solvents should be considered. Increasingly, solvent-free (neat) conditions are being developed, particularly for mechanochemical processes or reactions using solid catalysts at elevated temperatures, which significantly improves the green profile of the synthesis.[1][10]
Process Safety Assessment
Safety is the paramount concern during scale-up. A chemical reaction's risk profile can change dramatically with increasing quantity.[11][12]
-
Thermal Hazard Analysis: The Fries rearrangement is often exothermic. Heat dissipation does not scale linearly with volume; a reaction that is easily controlled in a 1 L flask can become a dangerous thermal runaway in a 100 L reactor.[11]
-
Recommendation: Perform reaction calorimetry (RC1) studies to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and cooling requirements before attempting any significant scale-up.[13]
-
-
Pressure and Off-Gassing: The use of AlCl₃ with protic impurities or during quenching generates HCl gas, which must be safely scrubbed. The reactor system must be designed to handle potential pressure increases.
-
Material Handling and Charging: Anhydrous Lewis acids like AlCl₃ are highly corrosive and react violently with moisture. Charging procedures must be conducted under an inert atmosphere (N₂ or Argon) by trained personnel using appropriate personal protective equipment (PPE).[12] The incremental addition of the catalyst is crucial to control the initial exotherm.
Detailed Experimental Protocols
The following protocols are presented as representative examples for different catalytic systems. Note: All scale-up operations should first be modeled and validated at a smaller, intermediate scale. Never scale a reaction by more than a factor of three to five from a previously successful run.[11]
Protocol 1: Classical AlCl₃-Mediated Synthesis of 4-Hydroxyacetophenone
This protocol describes a traditional batch process. The primary hazards are the handling of AlCl₃ and the exothermic nature of the reaction and quench.
Figure 2: Workflow for classical Lewis acid-mediated Fries rearrangement.
Methodology:
-
Reactor Setup: A glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a caustic scrubber is rendered inert by purging with dry nitrogen.
-
Charging: Charge phenyl acetate (1.0 eq) and a dry, high-boiling solvent (e.g., o-dichlorobenzene).
-
Catalyst Addition: Cool the vessel to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 - 1.5 eq) while maintaining the internal temperature below 10°C. Significant off-gassing of HCl may occur if starting materials are not perfectly anhydrous.
-
Reaction: Once the addition is complete, slowly heat the mixture to the target temperature (e.g., 50-60°C for para-selectivity) and hold for 2-8 hours.
-
Monitoring: Monitor the reaction's progress by taking quenched aliquots for HPLC or TLC analysis.
-
Quench: Cool the reaction mixture to room temperature. In a separate, well-ventilated vessel containing a stirred mixture of crushed ice and concentrated HCl, slowly transfer the reaction mass. This is a highly exothermic step and requires robust cooling.
-
Work-up & Purification: Separate the organic layer. Wash with water and brine, then dry over sodium sulfate. Remove the solvent under reduced pressure. The crude hydroxyaryl ketone can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation.
Protocol 2: Solid Acid Catalyst (Amberlyst-15) Mediated Synthesis
This protocol illustrates a greener, safer batch process that is more amenable to large-scale operations.
Figure 3: Workflow for a solid acid-catalyzed Fries rearrangement.
Methodology:
-
Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) under vacuum at 80-100°C for 12-24 hours to remove adsorbed water.
-
Reactor Setup: A standard stainless steel or glass-lined reactor with overhead stirring and heating is sufficient. An inert atmosphere is recommended but less critical than in Protocol 1.
-
Charging: Charge the phenolic ester (1.0 eq) and the dried solid acid catalyst (e.g., 20-50% by weight). The reaction can often be run neat (solvent-free).
-
Reaction: Heat the stirred slurry to the target temperature (typically 120-160°C) and hold for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by HPLC.
-
Catalyst Recovery: Cool the mixture to a temperature where the product is still mobile (<80°C) and filter to recover the catalyst. The catalyst can be washed with a small amount of solvent, dried, and reused.
-
Purification: The filtrate contains the crude product. If a solvent was used, it is removed by distillation. The final product is then purified by recrystallization or vacuum distillation.
Data Presentation & Method Comparison
The choice of synthetic route for scale-up involves a trade-off between reaction speed, cost, safety, and environmental impact.
| Parameter | Protocol 1: AlCl₃ | Protocol 2: Solid Acid (Amberlyst-15) | Protocol 3: Photo-Fries |
| Catalyst Loading | Stoichiometric (>100 mol%) | Catalytic (20-50% w/w), reusable | None (Uses UV Light) |
| Typical Temp. | 0°C (addition), 25-120°C (reaction) | 120-160°C | Room Temperature |
| Reaction Time | 2-8 hours | 4-24 hours | 12-48 hours |
| Selectivity | Good, temp-dependent | Good to excellent, catalyst-dependent | Often poor, radical mechanism |
| Work-up | Hazardous aqueous quench, extraction | Simple filtration | Solvent evaporation |
| Waste Stream | Large volume acidic Al-salts | Minimal, spent catalyst | Minimal |
| Scale-Up Safety | High Risk: Highly exothermic, corrosive, off-gassing | Moderate Risk: High temps, flammability | High Risk: Specialized photochemical reactors |
| Cost-Effectiveness | Low catalyst cost, high waste disposal cost | Higher catalyst cost, low waste disposal, reusable | High equipment cost, low yields |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture for AlCl₃, fouled solid acid).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃. Ensure solid catalysts are properly dried/activated.2. Incrementally increase reaction temperature.3. Extend reaction time, monitoring by HPLC. |
| Poor ortho/para Selectivity | 1. Incorrect reaction temperature.2. Inappropriate solvent polarity. | 1. For para, run at lower temps (<60°C). For ortho, run at higher temps (>100°C).[2]2. Screen solvents; non-polar solvents tend to favor ortho product.[4] |
| Formation of Tar/Byproducts | 1. Reaction temperature too high.2. Presence of impurities in starting material.3. Intermolecular acylation (crossover products).[6] | 1. Lower the reaction temperature.2. Ensure high purity of the phenolic ester starting material.3. Run reaction at higher concentration to favor intramolecular pathway. |
| Difficult Work-up | 1. Emulsion formation during extraction.2. Product precipitation during quench. | 1. Add brine to help break the emulsion. Filter through celite if necessary.2. Dilute the quench medium or add a co-solvent to maintain solubility. |
Conclusion
The synthesis of hydroxyaryl ketones via the Fries rearrangement is a mature and industrially vital process. While classical Lewis acid-mediated methods are well-established, their significant safety and environmental drawbacks make them less suitable for modern, large-scale manufacturing. The development and implementation of heterogeneous solid acid catalysts offer a clear path forward, enabling safer operating conditions, drastically reducing waste, and simplifying downstream processing. For organizations looking to scale up the production of these valuable intermediates, a focus on adopting these greener technologies, coupled with a rigorous approach to process safety analysis, will be essential for achieving efficient, economical, and sustainable manufacturing.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. youtube.com [youtube.com]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. noahchemicals.com [noahchemicals.com]
- 13. Solving process safety and scale up | Laboratory News [labnews.co.uk]
Application Note: Methyl 3-acetyl-2-hydroxybenzoate as a Versatile Precursor for Advanced Luminescent Materials
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the relentless pursuit of novel materials for advanced optical applications, the rational design of molecular components is paramount. Methyl 3-acetyl-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a highly promising and versatile precursor for the development of a new generation of luminescent materials. Its unique trifunctional molecular architecture, featuring a chelating hydroxyacetyl group, a methyl ester for further derivatization, and an aromatic core, provides an exceptional platform for creating sophisticated organic fluorophores and organometallic complexes. This application note provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis of this compound and its subsequent utilization in the fabrication of advanced luminescent materials, with a particular focus on Schiff base derivatives for potential applications in sensing and optoelectronics.
Core Synthesis: Accessing the Precursor via Fries Rearrangement
The most direct and established route for the synthesis of this compound is the Fries rearrangement of methyl 2-acetoxybenzoate (the methyl ester of aspirin).[1][2][3] This reaction involves the Lewis acid-catalyzed intramolecular acyl group migration from the ester oxygen to the aromatic ring. The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions, with higher temperatures generally favoring the formation of the ortho-substituted product, which in this case is the desired this compound.[1][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-acetoxybenzoate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Nitrobenzene (solvent)
-
Hydrochloric Acid (HCl), 5 M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, add methyl 2-acetoxybenzoate (1.0 eq) and nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C in an oil bath. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and 5 M HCl. Stir vigorously until the aluminum salts are fully dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 5 M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Application in Luminescent Materials: Schiff Base Derivatives
The presence of the salicylaldehyde-like moiety in this compound makes it an ideal starting material for the synthesis of Schiff base ligands.[2][4][5] Schiff bases derived from salicylaldehydes are well-known for their interesting photophysical properties, including fluorescence, and their ability to act as chelating ligands for a variety of metal ions.[4][5] The condensation of this compound with a primary amine introduces a new functional group and extends the conjugated π-system, which can significantly influence the luminescent properties of the resulting molecule.
Experimental Protocol: Synthesis of a Luminescent Schiff Base
This protocol describes the synthesis of a representative Schiff base by reacting this compound with aniline. This reaction can be adapted for a wide range of primary amines to tune the photophysical properties of the final product.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Amine Addition: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 3-4 hours. The formation of the Schiff base can be monitored by TLC.
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Characterization: The structure of the Schiff base should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Workflow for the synthesis of a luminescent Schiff base.
Photophysical Properties and Potential Applications
Schiff bases derived from substituted salicylaldehydes often exhibit "turn-on" fluorescence upon coordination with metal ions or in response to changes in their environment.[6][7] This property makes them highly attractive for applications as fluorescent sensors for the detection of various analytes.[8][9] The specific photophysical properties, such as the excitation and emission wavelengths and quantum yield, are highly dependent on the nature of the substituent on the aniline ring and the solvent polarity.
Table 1: Representative Photophysical Data of Salicylaldehyde Schiff Base Analogs
| Schiff Base Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Salicylidene-aniline | ~350 | ~440 | Low in solution | General Knowledge |
| Salicylidene-p-anisidine | ~360 | ~460 | Moderate in solution | [10] |
| Salicylidene-p-nitroaniline | ~380 | ~520 | Low in solution | [10] |
Note: The data presented are for analogous compounds and are intended to be representative. The actual photophysical properties of the Schiff base derived from this compound will need to be experimentally determined.
The ability to tune the emission color by modifying the amine component opens up possibilities for creating a library of fluorescent probes with tailored properties. Furthermore, the chelating nature of the Schiff base ligand makes it suitable for the synthesis of luminescent metal complexes, particularly with transition metals and lanthanides, which could find applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the development of advanced luminescent materials. The straightforward synthesis via the Fries rearrangement, coupled with the facile conversion to a wide array of Schiff base derivatives, provides a robust platform for the creation of novel fluorophores. The inherent tunability of the electronic and photophysical properties of these Schiff bases through judicious selection of the amine component makes them prime candidates for applications in chemical sensing, optoelectronic devices, and as ligands for luminescent metal complexes. Further exploration of the coordination chemistry of these Schiff base ligands with various metal ions is anticipated to yield a new class of functional materials with exciting optical and electronic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-acetyl-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The most reliable and common route to this compound involves a three-step sequence starting from salicylic acid. This guide is structured to address each critical stage of the process, providing detailed protocols, troubleshooting guides, and frequently asked questions.
Overall Synthetic Workflow
The synthesis is best approached as a sequence of three distinct chemical transformations. Each step presents unique challenges and opportunities for optimization.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl Salicylate (Intermediate 1)
The first step is a classic Fischer esterification, converting salicylic acid to its methyl ester.[1][2] While straightforward, optimizing this step is crucial for a clean starting material in the subsequent stages. The reaction involves treating salicylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4]
Frequently Asked Questions (FAQs): Step 1
Q1: Why is a large excess of methanol used? A: Fischer esterification is an equilibrium-controlled reaction.[5] According to Le Châtelier's principle, using one reactant in large excess (in this case, methanol, which also serves as the solvent) drives the equilibrium toward the formation of the ester product, thereby increasing the yield.[5]
Q2: What is the role of concentrated sulfuric acid? A: Sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1] Second, as a dehydrating agent, it sequesters the water produced during the reaction, which also helps to shift the equilibrium towards the product side.
Q3: Can other acid catalysts be used? A: Yes, other strong acids like HCl can be used.[6] Solid acid catalysts, such as sulfated zirconia or cation-exchange resins, are also effective and offer environmental benefits like easier separation and reusability.[7] However, concentrated sulfuric acid remains the most common and cost-effective choice for lab-scale synthesis.
Troubleshooting Guide: Methyl Salicylate Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<80%) | 1. Insufficient reaction time or temperature. 2. Water present in reagents or glassware. 3. Inefficient workup/extraction. | 1. Ensure reflux is maintained for at least 4-6 hours. Monitor reaction progress by TLC. 2. Use anhydrous methanol and thoroughly dry all glassware. 3. During workup, ensure complete neutralization of the acid catalyst with sodium bicarbonate solution and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[8] |
| Dark Brown/Black Reaction Mixture (Charring) | 1. Sulfuric acid concentration is too high. 2. Reaction temperature is excessively high. | 1. Add the sulfuric acid catalyst slowly and dropwise to the methanol solution while cooling in an ice bath. 2. Maintain a gentle reflux; avoid aggressive boiling. Use a heating mantle with a temperature controller. |
| Product Fails to Crystallize or Remains an Oil | 1. Presence of unreacted salicylic acid. 2. Incomplete removal of solvent. | 1. Ensure the organic layer is thoroughly washed with sodium bicarbonate solution to remove all acidic impurities.[8] 2. Use rotary evaporation to completely remove the extraction solvent. If the product is an oil, it is likely pure methyl salicylate, which is a liquid at room temperature.[4] Confirm purity via NMR or IR spectroscopy. |
Experimental Protocol: Methyl Salicylate
-
To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol).
-
Add 100 mL of anhydrous methanol and swirl to dissolve the solid.
-
Place the flask in an ice-water bath. Slowly and with continuous swirling, add 5 mL of concentrated sulfuric acid dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 5% aqueous sodium bicarbonate solution (vent frequently to release CO₂), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl salicylate as a colorless to pale yellow oil.[2][4] The yield should be >90%.
Part 2: Synthesis of Methyl 2-acetoxybenzoate (Intermediate 2)
This step involves the acetylation of the phenolic hydroxyl group of methyl salicylate. It is analogous to the synthesis of aspirin from salicylic acid.[9] The reaction uses acetic anhydride to introduce the acetyl group.
Frequently Asked Questions (FAQs): Step 2
Q1: Why is acetic anhydride used instead of acetyl chloride? A: Acetic anhydride is preferred because its byproduct, acetic acid, is less corrosive and easier to handle than the HCl generated from acetyl chloride. The reaction with acetic anhydride is also typically less exothermic and more controllable.
Q2: What is the purpose of the catalyst (e.g., a few drops of H₃PO₄ or pyridine)? A: A catalyst accelerates the reaction. A strong acid like phosphoric acid protonates the acetic anhydride, making it a more potent electrophile. A base catalyst like pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.
Troubleshooting Guide: Methyl 2-acetoxybenzoate Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material present) | 1. Insufficient heating or reaction time. 2. Inactive acetic anhydride (hydrolyzed by moisture). | 1. Gently heat the reaction mixture (e.g., 50-60°C) for 1-2 hours. 2. Use a fresh bottle of acetic anhydride. |
| Low Yield after Workup | 1. Hydrolysis of the product during workup. 2. Product loss during extraction. | 1. Perform the aqueous workup using cold water to minimize hydrolysis of the ester. 2. Ensure proper phase separation during extractions. |
Experimental Protocol: Methyl 2-acetoxybenzoate
-
In a 100 mL round-bottom flask, combine methyl salicylate (15.2 g, 0.1 mol) and acetic anhydride (12.2 mL, 0.13 mol).
-
Add 5 drops of 85% phosphoric acid as a catalyst.
-
Heat the mixture in a water bath at 50-60°C for 1.5 hours.
-
Allow the mixture to cool, then slowly pour it into 100 mL of ice-cold water while stirring vigorously to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 2-acetoxybenzoate as a white solid.
Part 3: Fries Rearrangement to Final Product
This is the most critical and often lowest-yielding step of the synthesis. The Fries rearrangement converts the phenolic ester (methyl 2-acetoxybenzoate) into a hydroxy aryl ketone.[10] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and involves the migration of the acyl group to the aromatic ring.[11][12]
Mechanism and Regioselectivity
The reaction proceeds via the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the ring.[13][14] This reaction is highly selective for the ortho and para positions. The choice between these two isomers is critically dependent on reaction conditions.[10][15]
-
High Temperature (>160°C): Favors the formation of the ortho product (this compound). This is the thermodynamically controlled product, as the ortho-isomer can form a stable bidentate chelate with the aluminum catalyst.[16][10][17]
-
Low Temperature (<60°C): Favors the formation of the para product (Methyl 5-acetyl-2-hydroxybenzoate). This is the kinetically controlled product.[11][17]
Caption: Control of regioselectivity in the Fries Rearrangement.
Frequently Asked Questions (FAQs): Step 3
Q1: Why must anhydrous AlCl₃ and conditions be used? A: Aluminum chloride reacts violently with water. Any moisture will decompose the catalyst, halting the reaction and potentially creating hazardous byproducts (HCl gas). All glassware must be flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the optimal solvent for this reaction? A: The Fries rearrangement is often performed without a solvent or in a high-boiling, non-polar solvent like nitrobenzene or o-dichlorobenzene.[14] Non-polar solvents tend to favor the formation of the ortho product.[10][13] For this specific synthesis, running the reaction neat (without solvent) at high temperature is common.
Q3: How can the ortho and para isomers be separated? A: The ortho-isomer (the desired product) has a lower boiling point and is volatile with steam due to intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group. The para-isomer exhibits intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility.[16] Therefore, steam distillation can be an effective separation technique. Column chromatography is also a reliable method.
Troubleshooting Guide: Fries Rearrangement
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive (hydrated) AlCl₃. 2. Insufficient temperature or reaction time. | 1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment. 2. Ensure the reaction temperature is maintained at >160°C for 2-3 hours. |
| High Yield of para-isomer (Side Product) | 1. Reaction temperature was too low. | 1. Increase the reaction temperature to 165-175°C. This is the most critical parameter for favoring the ortho product.[11] |
| Formation of a Complex, Tar-like Mixture | 1. Temperature was excessively high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Carefully control the temperature using a thermostat-controlled heating mantle or a high-temperature oil bath. Do not exceed 180°C. 2. Ensure the methyl 2-acetoxybenzoate is pure and dry before starting the reaction. |
| Difficult Workup (Gelatinous Precipitate) | 1. Inefficient hydrolysis of the aluminum-product complex. | 1. Pour the cooled reaction mixture very slowly onto a large amount of crushed ice and concentrated HCl. Stir vigorously to break up the complex. This step is highly exothermic and must be done with extreme caution in a fume hood. |
Experimental Protocol: this compound
-
Set up a three-neck round-bottom flask, flame-dried under vacuum and equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂).
-
To the flask, add methyl 2-acetoxybenzoate (9.7 g, 0.05 mol).
-
In a separate, dry container, weigh anhydrous aluminum chloride (13.3 g, 0.1 mol) and add it portion-wise to the reaction flask with vigorous stirring. Caution: The initial reaction can be exothermic.
-
Once the addition is complete, heat the reaction mixture to 165-170°C.
-
Maintain this temperature with stirring for 2-3 hours. The mixture will become a thick, dark slurry.
-
Allow the reaction to cool to about 80°C, then very carefully and slowly pour the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. Perform this in a large beaker inside a fume hood.
-
Stir the resulting mixture until all the ice has melted and the aluminum complex has decomposed.
-
Extract the aqueous slurry three times with 75 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of ortho and para isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ortho-isomer, this compound.
References
- 1. ivypanda.com [ivypanda.com]
- 2. nbinno.com [nbinno.com]
- 3. homework.study.com [homework.study.com]
- 4. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Fries Rearrangement [sigmaaldrich.com]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. testbook.com [testbook.com]
- 16. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 17. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Challenges in the Purification of Methyl 3-acetyl-2-hydroxybenzoate
Welcome to the Technical Support Center for the purification of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
This compound is a substituted aromatic ester, and its purification is often complicated by the presence of structurally similar impurities. This guide will provide a structured approach to tackling these challenges, from initial characterization to final polishing steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the Fries rearrangement of methyl 2-acetoxybenzoate. In this case, the most prevalent impurities are:
-
Positional Isomers: The para-isomer, Methyl 5-acetyl-2-hydroxybenzoate, is a very common byproduct of the Fries rearrangement.[1][2] The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-acetoxybenzoate.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions during workup, which can lead to the formation of 2-hydroxy-3-acetylbenzoic acid.[3]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. Due to the phenolic hydroxyl group and the conjugated system, the compound and its common impurities are typically UV active, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[4] Staining with a ferric chloride solution can also be effective for visualizing phenolic compounds.[5]
Q3: My purified compound appears as an oil, not a solid. What could be the issue?
A3: While pure this compound is a solid, the presence of impurities can significantly depress the melting point, leading to an oily product. This is a strong indication that further purification is necessary. Positional isomers are particularly notorious for forming eutectic mixtures that are difficult to crystallize.
Troubleshooting Guide: From Crude to Pure
This section provides a more in-depth look at specific purification challenges and their solutions.
Problem 1: Persistent Contamination with the Positional Isomer (Methyl 5-acetyl-2-hydroxybenzoate)
Causality: Positional isomers often have very similar polarities and solubilities, making them challenging to separate by standard techniques. The intramolecular hydrogen bonding in the ortho-isomer (your target compound) can slightly alter its properties compared to the para-isomer, and this difference can be exploited.
Solutions:
-
Fractional Recrystallization: This technique relies on small differences in solubility between the isomers in a particular solvent system. It often requires multiple recrystallization cycles and can be labor-intensive, but it is a powerful method for separating isomers. A systematic approach to solvent screening is crucial.
-
Column Chromatography: While challenging, separation of positional isomers on silica gel is often achievable with careful optimization of the eluent system. A shallow solvent gradient is key to resolving closely eluting spots.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is identified.[6] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexane or water). Observe the solubility at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 1: Suggested Recrystallization Solvents (Starting Points)
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water can decrease the solubility of the desired product upon cooling. |
| Toluene/Hexane | A less polar system that can be effective if the impurities are significantly more or less polar than the product. |
| Isopropanol | A common solvent for recrystallizing aromatic compounds. |
Note: The optimal solvent system must be determined experimentally.
Protocol 2: Purification by Column Chromatography
Column chromatography is the method of choice when dealing with significant amounts of impurities or when recrystallization is ineffective.[7]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a column of the appropriate size with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Suggested Column Chromatography Conditions (Starting Points)
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Eluent System | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities. |
| Expected Elution Order | 1. Unreacted Starting Material (less polar) 2. Positional Isomer (para) 3. This compound (ortho) 4. Hydrolysis Product (more polar) | The intramolecular hydrogen bonding in the ortho-isomer can sometimes make it slightly less polar than the para-isomer, leading to a higher Rf value. However, this can be solvent-dependent. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Formation pathways of common impurities.
References
Technical Support Center: Minimizing Side-Product Formation in the Fries Rearrangement
Welcome to the technical support hub for the Fries rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the nuances of the reaction, providing in-depth, experience-based insights to help you minimize side-product formation and maximize the yield of your desired hydroxyaryl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the Fries rearrangement and what causes them?
A: The Fries rearrangement is a robust reaction, but it's not without its complexities. The primary desired products are the ortho- and para-hydroxyaryl ketones.[1][2] However, several side-products can arise, primarily due to the reaction conditions and the nature of the substrate.
The most common side-products include:
-
Phenol: This is formed by the cleavage of the ester bond, which competes with the rearrangement.[3]
-
Diacylated products: These can form if the initially formed hydroxyaryl ketone undergoes a subsequent acylation.[3]
-
Complex mixtures: At excessively high temperatures, decomposition and polymerization can occur, leading to complex and often inseparable mixtures.[4]
The formation of these side-products is often a result of an intermolecular reaction pathway competing with the desired intramolecular rearrangement.[5][6]
Q2: How can I control the ortho/para selectivity of the reaction?
A: Controlling the regioselectivity between the ortho and para isomers is a key challenge in the Fries rearrangement. The selectivity is primarily influenced by temperature and the choice of solvent.[2][7]
-
Temperature: Low temperatures favor the formation of the para product, which is the thermodynamically controlled product.[7] Conversely, high temperatures favor the formation of the ortho product, which is the kinetically controlled product.[7][8] The ortho product is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[7][8]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product.[2][7] As the solvent polarity increases, the proportion of the para product also increases.[7] Common solvents include nitrobenzene, dichloromethane, and carbon disulfide.[9] In some cases, the reaction can be performed without a solvent.[7]
Q3: What is the Photo-Fries rearrangement, and does it offer better selectivity?
A: The Photo-Fries rearrangement is a photochemical alternative to the traditional Lewis acid-catalyzed reaction.[7] It proceeds through a radical mechanism and can also yield ortho and para products.[7] While it can be useful for substrates with deactivating groups, the yields are often low, limiting its use in commercial production.[7] The reaction involves the formation of a phenoxy and acyl radical pair within a solvent cage.[10]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Hydroxyaryl Ketone
If you are experiencing low yields of your target compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and maintaining anhydrous conditions throughout the reaction.[4] |
| Insufficient Catalyst | An excess of the Lewis acid catalyst is often required as it complexes with both the starting material and the product.[4][11] Consider performing small-scale optimizations to determine the ideal catalyst loading.[4] |
| Inappropriate Reaction Temperature | Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and side-product formation.[4] Monitor the reaction progress using TLC or GC to find the optimal temperature.[4] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction over time to determine the optimal reaction duration.[4] |
| Substrate Suitability | The Fries rearrangement can be sensitive to steric hindrance. If your aryl or acyl group is heavily substituted, this can lead to a drop in chemical yield.[7] Deactivating, meta-directing groups on the aromatic ring can also have a negative impact.[7] |
| Improper Workup | The reaction mixture needs to be carefully quenched, typically with ice and hydrochloric acid, to decompose the catalyst complexes without degrading the product.[4] |
Issue 2: Excessive Side-Product Formation
High levels of side-products can significantly complicate purification and reduce the yield of your desired product. Here's how to address this issue:
| Side-Product Observed | Potential Cause & Solution |
| Phenol | This indicates that the cleavage of the ester is outcompeting the rearrangement. This can be influenced by the stability of the acylium ion. Consider using a milder Lewis acid or optimizing the reaction temperature. |
| Diacylated Products | This suggests that the product is more reactive than the starting material under the reaction conditions. Try using a stoichiometric amount of the acylating agent or a less reactive catalyst. |
| Polymeric Material/Tar | This is often a result of excessively high temperatures or prolonged reaction times.[4] Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Visualizing Reaction Control: A Workflow for Optimization
The following diagram illustrates a systematic approach to troubleshooting and optimizing the Fries rearrangement.
Caption: A systematic workflow for troubleshooting common issues in the Fries rearrangement.
Experimental Protocol: A General Procedure for the Fries Rearrangement
This protocol provides a general framework for performing a laboratory-scale Fries rearrangement. Note: This is a starting point and should be optimized for your specific substrate.
Materials:
-
Aryl ester (1 equivalent)
-
Anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents)[4][11]
-
Anhydrous non-polar solvent (e.g., nitrobenzene, chlorobenzene, or CS₂)[9]
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Hydrochloric acid (1 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is dry.
-
Catalyst Addition: To the round-bottom flask, add the anhydrous Lewis acid and the solvent. Cool the mixture in an ice bath.
-
Substrate Addition: Slowly add the aryl ester to the cooled and stirred suspension of the Lewis acid.
-
Reaction: Allow the reaction mixture to warm to the desired temperature and stir for the required time. Monitor the progress of the reaction by TLC or GC.[4]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by adding 1 M HCl.[12]
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.
Visualizing the Fries Rearrangement Mechanism
The following diagram illustrates the generally accepted mechanism of the Fries rearrangement, highlighting the key intermediates.
Caption: A simplified representation of the Fries rearrangement mechanism.
References
- 1. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. byjus.com [byjus.com]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Photo fries rearrangement | PPTX [slideshare.net]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
optimizing temperature and solvent conditions for ortho-acylation of methyl salicylate
Welcome to the technical support center for the ortho-acylation of methyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of valuable ortho-acyl methyl salicylate derivatives.
The ortho-acylation of phenols, a key transformation in organic synthesis, is often accomplished through the Fries rearrangement of the corresponding phenolic esters.[1] This reaction is instrumental in synthesizing hydroxyaryl ketones, which are crucial intermediates for various pharmaceuticals.[1] The regioselectivity between the ortho and para products can be controlled by carefully selecting reaction conditions such as temperature and solvent.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the ortho-acylation of methyl salicylate, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Ortho-Acylated Product
A low yield is one of the most common challenges in Friedel-Crafts type reactions.[2] Several factors can contribute to this issue, from reagent quality to suboptimal reaction parameters.
Possible Causes & Solutions:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or purified Lewis acids. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Insufficient Catalyst Loading: The product, an ortho-hydroxyaryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[2]
-
Solution: Stoichiometric amounts of the Lewis acid are often required.[2] Consider increasing the molar ratio of the Lewis acid to the methyl salicylate O-acyl ester.
-
-
Suboptimal Temperature: Temperature plays a critical role in the Fries rearrangement.
-
Solution: Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer due to the formation of a stable bidentate complex with the Lewis acid.[1][3] If you are observing low yields, consider gradually increasing the reaction temperature. However, be aware that excessively high temperatures can lead to decomposition and side product formation.[2]
-
-
Poor Quality of Starting Materials: Impurities in methyl salicylate or the acylating agent can interfere with the reaction.
-
Solution: Purify the starting materials before use. Methyl salicylate can be distilled, and acyl chlorides can be freshly prepared or distilled.
-
Issue 2: Poor Regioselectivity (Formation of Para Isomer)
While the goal is ortho-acylation, the formation of the para-acylated product is a common competing reaction. The ortho/para product ratio is heavily influenced by reaction conditions.[1]
Possible Causes & Solutions:
-
Reaction Temperature: Low temperatures favor the formation of the para-substituted product, which is often the kinetically controlled product.[1]
-
Solvent Polarity: The choice of solvent significantly impacts the regioselectivity.
-
Solution: Non-polar solvents, such as carbon disulfide (CS₂) or hydrocarbon solvents, favor the formation of the ortho product.[1][4] In these solvents, the acylium ion is believed to exist as a "tight" ion pair with the Lewis acid complex, promoting an intramolecular acyl transfer to the nearby ortho position.[4] In contrast, polar solvents like nitrobenzene can lead to a "freer" acylium ion, favoring intermolecular acylation and the formation of the para product.[4]
-
Issue 3: Formation of Unidentified Byproducts
The presence of unexpected spots on your TLC plate or peaks in your GC-MS can indicate the formation of byproducts, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Poly-acylation: Although the acyl group is deactivating, highly activated aromatic rings can sometimes undergo a second acylation.[2]
-
Solution: While less common with methyl salicylate due to the deactivating nature of the ester and the newly introduced acyl group, ensure you are not using a large excess of the acylating agent.
-
-
Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the acylating agent and the methyl salicylate ester.[5]
-
Solution: Maintain strict anhydrous conditions throughout the experiment.[2]
-
-
Side Reactions of Salicylic Acid: Salicylic acid, which can be formed from the hydrolysis of methyl salicylate, can undergo polymerization.[6]
-
Solution: Minimize water content and optimize reaction time to prevent the accumulation of salicylic acid.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of ortho-acylation of methyl salicylate.
Q1: What is the underlying mechanism that dictates the ortho/para selectivity based on temperature?
The regioselectivity is a classic example of thermodynamic versus kinetic control.[1] At lower temperatures, the reaction is under kinetic control, and the para product, which has a lower activation energy for its formation, is favored. At higher temperatures, the reaction is under thermodynamic control. The ortho-isomer can form a more stable six-membered chelate ring with the Lewis acid catalyst (e.g., AlCl₃) involving the phenolic hydroxyl and the carbonyl group of the newly added acyl chain.[3] This chelation makes the ortho isomer the thermodynamically more stable product, thus its formation is favored at elevated temperatures.[1][4]
Q2: Which Lewis acid is best for the ortho-acylation of methyl salicylate?
Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for the Fries rearrangement.[7] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed. The choice of Lewis acid can influence the reaction rate and selectivity, and some experimentation may be needed to find the optimal catalyst for a specific substrate and acylating agent. In some cases, solid acid catalysts like zeolites have been explored as more environmentally friendly alternatives.[8]
Q3: How does the choice of acylating agent affect the reaction?
Acyl chlorides and acid anhydrides are the most common acylating agents for Friedel-Crafts type reactions.[7] The reactivity of the acylating agent can impact the required reaction conditions. More reactive acylating agents may allow for lower reaction temperatures or shorter reaction times. However, they can also be more prone to side reactions if not handled carefully.
Q4: Can this reaction be performed without a solvent?
Yes, solvent-free Fries rearrangements have been reported, often utilizing microwave irradiation to facilitate the reaction.[9] These methods can offer advantages in terms of reduced waste, shorter reaction times, and sometimes improved yields and regioselectivity.[4][9]
Q5: What are the key safety precautions to consider during this experiment?
-
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous Conditions: The need for anhydrous conditions means that moisture-sensitive reagents should be handled under an inert atmosphere.
-
Solvents: Many solvents used in this reaction (e.g., carbon disulfide, nitrobenzene) are flammable and/or toxic. Always work in a well-ventilated fume hood.
-
Quenching: The reaction work-up, which typically involves quenching with acid, can be exothermic. Perform this step slowly and with cooling.
Experimental Protocols & Data
General Experimental Protocol for Ortho-Acylation
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate and acylating agent.
-
Preparation: Dry all glassware in an oven overnight and assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous non-polar solvent (e.g., carbon disulfide), add the O-acylated methyl salicylate (1 equivalent) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 140-160 °C for high ortho selectivity) and maintain it for the optimized reaction time, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Summary: Influence of Temperature and Solvent on Regioselectivity
The following table summarizes the general trends observed for the influence of reaction conditions on the ortho/para product ratio in Fries rearrangements.
| Temperature | Solvent Polarity | Predominant Isomer | Rationale |
| Low | Non-polar | Para (Kinetic Product) | Lower activation energy for para attack. |
| High | Non-polar | Ortho (Thermodynamic Product) | Formation of a stable chelate with the Lewis acid.[1][3] |
| Low to High | Polar | Para | Solvated "free" acylium ion favors intermolecular reaction at the sterically less hindered para position.[4] |
Visualizations
Reaction Mechanism: Fries Rearrangement
Caption: Mechanism of the Fries Rearrangement for ortho-acylation.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.[2]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TLC Analysis of Methyl 3-acetyl-2-hydroxybenzoate Reactions
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and monitoring of this important chemical intermediate. Here, we combine fundamental principles with practical, field-tested advice to ensure your TLC analyses are both accurate and reproducible.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter during the TLC analysis of your reaction, presented in a direct question-and-answer format.
Q1: My TLC plate shows a long, streaky spot for my reaction mixture. What's causing this and how can I fix it?
A1: Spot streaking is a frequent issue in TLC and can arise from several factors.[1][2]
-
Sample Overloading: The most common cause is applying too much sample to the TLC plate.[1][2][3] A highly concentrated spot does not move up the plate in a defined band, leading to streaking.
-
Highly Polar Compounds: Compounds with strongly acidic or basic groups, such as carboxylic acids or amines, can interact strongly with the silica gel, causing them to streak.[2] While this compound itself is not strongly acidic, the presence of acidic byproducts or unquenched acidic catalysts could contribute to this issue.
-
Solution: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent (eluent).[1] For potentially acidic impurities, a few drops of acetic acid in your eluent can often resolve the streaking.
-
-
Incomplete Drying of Spotting Solvent: If the solvent used to dissolve your sample for spotting is not fully evaporated before developing the plate, it can interfere with the separation process and cause streaking.
-
Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. You can gently blow air over the spot or wait a few moments for the solvent to evaporate.
-
Q2: The spots on my TLC plate are either stuck at the baseline (low Rf) or have run to the solvent front (high Rf). How do I get them to separate in the middle of the plate?
A2: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. An ideal Rf value for analysis is typically between 0.2 and 0.8.[4] Extreme Rf values indicate that the polarity of your mobile phase is not suitable for the compounds being analyzed.[1][5]
-
Spots at the Baseline (Low Rf): This means your eluent is not polar enough to move the compounds up the polar silica gel plate.[1]
-
Solution: Increase the polarity of your mobile phase. If you are using a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), increase the proportion of the more polar solvent.[1][6] For example, if a 90:10 hexane:ethyl acetate mixture results in low Rf values, try an 80:20 or 70:30 mixture.
-
-
Spots at the Solvent Front (High Rf): This indicates your eluent is too polar, causing the compounds to travel with the solvent front with minimal interaction with the stationary phase.[1]
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent in your mixture.[1] For instance, if a 50:50 hexane:ethyl acetate mixture gives high Rf values, try a 70:30 or 80:20 mixture.
-
Q3: I see multiple unexpected spots in the reaction mixture lane on my TLC. What could they be?
A3: Unexpected spots on a TLC plate can be indicative of side products, unreacted starting materials, or even decomposition products. The identity of these spots depends on the specific reaction you are performing to synthesize this compound.
-
If you are performing an acetylation of Methyl 2-hydroxybenzoate:
-
Unreacted Starting Material: One of the spots will likely be your starting material, Methyl 2-hydroxybenzoate.
-
Hydrolysis: If water is present in your reaction, you could have hydrolysis of the ester groups, leading to salicylic acid or 3-acetyl-2-hydroxybenzoic acid. These carboxylic acids are significantly more polar and will have a much lower Rf than your desired product.
-
-
If you are performing a Fries Rearrangement of Methyl 2-acetoxybenzoate:
-
Unreacted Starting Material: A spot corresponding to Methyl 2-acetoxybenzoate may be present.
-
Isomeric Products: The Fries rearrangement can produce both ortho and para isomers.[7][8] In this case, you would expect to see the desired ortho product (this compound) and the para isomer (Methyl 5-acetyl-2-hydroxybenzoate). These isomers may have very similar Rf values, requiring careful selection of the solvent system for good separation.
-
Hydrolysis Products: Hydrolysis of the starting material could lead to methyl salicylate and acetic acid, or further to salicylic acid.
-
Solution:
-
Co-spotting: To identify which spot corresponds to your starting material, use the co-spotting technique.[9][10][11] In a lane between your starting material and your reaction mixture, spot both on top of each other. If a single spot appears in the co-spot lane, it confirms the identity of the starting material in your reaction mixture. If the spot in the co-spot lane is elongated, it suggests the presence of two different compounds with very similar Rf values.[11][12]
-
Reference Standards: If you have access to potential byproducts, running them as standards on the same TLC plate will help in their identification.
Q4: My spots are not visible under the UV lamp. How can I visualize them?
A4: While many aromatic compounds are UV-active, not all will quench the fluorescence of the TLC plate effectively.[13][14] If your compounds are not visible under UV light, you will need to use a chemical stain.[14]
-
Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[14] Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[15] Your starting material (Methyl 2-hydroxybenzoate) and product both contain a phenol group, which is susceptible to oxidation. The spots will appear as yellow-brown spots on a purple background.[15]
-
Ferric Chloride (FeCl3) Stain: This is a classic test for phenols.[15] A solution of ferric chloride will react with phenolic compounds to produce a distinct color, typically blue, green, or violet. This can be a highly specific way to identify spots containing a free hydroxyl group on the aromatic ring.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including phenols, to give a range of colors upon heating.[15][16][17]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the TLC analysis of this compound reactions?
A: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is an excellent starting point.[5][18] Based on the structures of the likely components in your reaction, a good initial ratio to try would be 70:30 hexane:ethyl acetate . You can then adjust the ratio to achieve optimal separation as described in the troubleshooting guide.
Q: How can I improve the separation between my product and a byproduct with a very similar Rf value?
A:
-
Optimize the Solvent System: Try small, incremental changes to the polarity of your eluent. Sometimes, a change of just 5-10% in the solvent ratio can significantly improve separation.
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different solvent combination. For example, you could replace ethyl acetate with dichloromethane or diethyl ether.
-
Multiple Developments: You can run the TLC plate in the same solvent system two or more times. After the first run, dry the plate completely and then place it back in the developing chamber. This can sometimes increase the separation between spots with close Rf values.
Q: How do I properly perform a co-spot on my TLC plate?
A: The co-spot is a critical tool for identifying components in your reaction mixture.[9][10][11]
-
On your TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Mark three lanes on the baseline.
-
In the first lane, spot a dilute solution of your starting material.
-
In the third lane, spot a dilute aliquot of your reaction mixture.
-
In the middle (second) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.
-
Develop the plate as usual. The middle lane will show you if the spot from the starting material and a spot in your reaction mixture have the same Rf.
Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
-
Prepare the Developing Chamber:
-
Pour your chosen eluent (e.g., 70:30 hexane:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, equidistant points on the baseline for your spots (Starting Material, Co-spot, Reaction Mixture).
-
-
Spot the Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent.
-
Using a microcapillary tube, spot the starting material on the first mark.
-
Take a small aliquot of your reaction mixture and dilute it. Spot this on the third mark.
-
On the middle mark, spot the starting material first, then spot the reaction mixture on top of it.
-
Ensure all spots are small and concentrated. Allow the solvent to fully evaporate between applications if you need to spot multiple times in the same location.[3]
-
-
Develop the Plate:
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the eluent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.
-
If necessary, use a chemical stain for visualization.
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.
-
Data Presentation and Visualization
Table 1: Expected Relative Rf Values of Compounds in the Synthesis of this compound
| Compound | Structure | Expected Relative Polarity | Expected Relative Rf Value |
| Starting Materials | |||
| Methyl 2-hydroxybenzoate | Phenol, Ester | More Polar | Lower |
| Methyl 2-acetoxybenzoate | Ester | Less Polar | Higher |
| Product | |||
| This compound | Phenol, Ketone, Ester | Intermediate | Intermediate |
| Potential Byproducts | |||
| Methyl 5-acetyl-2-hydroxybenzoate (para-isomer) | Phenol, Ketone, Ester | Similar to ortho-isomer | Similar to product |
| Salicylic Acid | Phenol, Carboxylic Acid | Very Polar | Very Low |
| 3-Acetyl-2-hydroxybenzoic acid | Phenol, Ketone, Carboxylic Acid | Very Polar | Very Low |
Note: The actual Rf values will depend on the specific solvent system used. This table provides a guide to the expected relative migration of the compounds based on their polarity.
Diagrams
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. epfl.ch [epfl.ch]
- 17. silicycle.com [silicycle.com]
- 18. Khan Academy [khanacademy.org]
Technical Support Center: Residual Lewis Acid Catalyst Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, step of removing residual Lewis acid catalysts from reaction mixtures. In pharmaceutical and fine chemical synthesis, incomplete removal can compromise downstream chemistry, final product purity, and safety.[1][2] This resource provides in-depth, field-proven solutions to common problems encountered during purification.
Troubleshooting Guide
This section addresses specific, scenario-based challenges in a question-and-answer format.
Problem 1: My aqueous workup to remove an aluminum-based Lewis acid (e.g., AlCl₃) has resulted in a thick, unfilterable gel or a persistent emulsion.
Answer:
This is a classic and frequently encountered issue. It arises from the hydrolysis of aluminum salts to form fine, gelatinous precipitates of aluminum hydroxide, which can stabilize emulsions or trap product, making phase separation and filtration extremely difficult.[3]
Root Cause Analysis: Strong Lewis acids like AlCl₃ react exothermically with water to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl). The gelatinous nature of Al(OH)₃ is the primary cause of the emulsion. Simply adding more water or organic solvent often worsens the problem.
Recommended Solution: Chelation with Rochelle's Salt
The most robust solution is to use a chelating agent that forms a water-soluble complex with the aluminum ions, preventing the formation of insoluble hydroxides. Rochelle's salt (potassium sodium tartrate) is an excellent and widely used choice for this purpose.[4][5]
Detailed Protocol: Workup Using Rochelle's Salt [3]
-
Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C in an ice bath. This is critical to control the exothermic quench.
-
Initial Quench (Optional but Recommended): For reactions containing highly reactive residual Lewis acids, it is wise to first quench with a non-protic reagent like ethyl acetate, added dropwise until gas evolution ceases.[3]
-
Addition of Rochelle's Salt: Prepare a saturated aqueous solution of Rochelle's salt. Add this solution to the cold reaction mixture while stirring. A good starting point is a 1:1 volume ratio of the Rochelle's salt solution to the initial reaction volume.
-
Vigorous Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir the biphasic mixture vigorously. The emulsion may take anywhere from 30 minutes to several hours to break, resulting in two clear, easily separable layers.[4] Patience and vigorous agitation are key.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Problem 2: My product contains a basic nitrogen moiety (e.g., an amine or pyridine) and forms a stable, organic-soluble complex with the Lewis acid, preventing its removal by simple aqueous washing.
Answer:
This occurs because the lone pair on the nitrogen atom acts as a Lewis base, forming a strong coordinate bond with the electron-deficient Lewis acid.[6] This complex can be highly soluble in organic solvents, making standard aqueous extraction ineffective. The strategy must shift from simply washing out the catalyst to breaking this complex first.
Root Cause Analysis: The affinity of the Lewis acid for the basic nitrogen in your product can be stronger than its affinity for water, especially for less hydrolytically sensitive Lewis acids or in less polar organic solvents.[6]
Recommended Solution: pH Adjustment or Competitive Complexation
-
Acidic Wash (for Acid-Stable Products): Washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) can often solve this issue.[7][8] The acid protonates the basic nitrogen, breaking the Lewis acid-base complex. The protonated amine salt is now highly water-soluble, while the hydrolyzed Lewis acid also partitions into the aqueous phase.
-
Caution: This method is only suitable if your desired product is stable to acidic conditions.
-
-
Basic Wash/Precipitation (for Base-Stable Products): In some cases, a wash with a mild aqueous base (e.g., saturated NaHCO₃) or a stronger base (e.g., 1 M NaOH) can be effective.[9] The base will hydrolyze and precipitate the Lewis acid as a metal hydroxide, releasing the free amine product into the organic layer. The metal hydroxides can then be removed by filtration, often through a pad of Celite® to handle fine particles.
-
Use of a Lewis Base Scavenger: If pH manipulation is not viable, consider adding a stronger, non-interfering Lewis base to the organic solution to competitively displace your product from the Lewis acid. However, this adds another component that must be removed. A more elegant approach is using a solid-supported scavenger.
Problem 3: My product is sensitive to water and/or acidic/basic conditions. How can I remove the Lewis acid catalyst without an aqueous workup?
Answer:
When aqueous workups are not an option, non-aqueous methods are required. The primary strategies involve precipitation followed by filtration, adsorption onto a solid support, or the use of scavenger resins.[10][11]
Recommended Solutions:
-
Non-Aqueous Precipitation:
-
Principle: Add a co-solvent in which the Lewis acid-product adduct or the catalyst itself is insoluble, causing it to precipitate.
-
Example: For a reaction in dichloromethane (DCM), addition of a less polar solvent like hexanes can sometimes precipitate the catalyst complex, allowing it to be removed by filtration. This is highly system-dependent and requires screening.
-
-
Adsorption via Filtration:
-
Principle: Pass the crude reaction mixture (diluted in a suitable solvent) through a plug of a polar solid adsorbent like silica gel, neutral alumina, or diatomaceous earth (Celite®).[8][12] The polar Lewis acid and its byproducts will adsorb onto the solid phase, while the typically less polar organic product elutes.
-
Execution: This is a form of flash chromatography. It is fast, effective for many common Lewis acids (e.g., TiCl₄, SnCl₄), and avoids water entirely.
-
-
Solid-Supported Scavenger Resins:
-
Principle: These are polymer or silica-based materials functionalized with groups that have a high affinity for metals, such as thiols, amines, or polyamines.[13][14] The crude reaction mixture is stirred with the resin, which selectively binds (scavenges) the metal catalyst. The resin is then simply filtered off.[15]
-
Advantages: This method is highly selective, avoids large volumes of wash solutions, and minimizes product loss.[16] It is particularly valuable in pharmaceutical settings where extremely low residual metal levels are required.[1]
-
Detailed Protocol: Catalyst Removal with a Scavenger Resin [13]
-
Select Resin: Choose a scavenger resin with a functional group appropriate for the target Lewis acid metal center.
-
Add Scavenger: To the crude reaction solution, add the scavenger resin (typically 3-5 weight equivalents relative to the catalyst).
-
Agitate: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined by monitoring the residual metal content. In some cases, gentle heating can accelerate scavenging.[16]
-
Filter: Filter the mixture to remove the resin. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolate: The filtrate contains the purified product, which can be isolated by removing the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing Lewis acid catalysts?
A1: The primary methods can be categorized into four main strategies, each with its own set of advantages and limitations.
| Removal Method | Mechanism | Common Lewis Acids | Advantages | Limitations |
| Aqueous Workup | Hydrolysis of the catalyst and extraction of the resulting salts into an aqueous phase.[9][17] | AlCl₃, TiCl₄, BF₃·OEt₂, SnCl₄ | Cost-effective, scalable, removes polar byproducts. | Can cause emulsions; not suitable for water-sensitive products; can generate large waste streams.[2][3] |
| Precipitation | Inducing the catalyst or its adduct to precipitate from solution by adding a non-solvent or a precipitating agent.[18] | Various | Simple, avoids aqueous conditions. | Highly system-dependent; product can be trapped in the precipitate (co-precipitation), reducing yield. |
| Chromatography | Adsorption of the polar catalyst onto a solid stationary phase (e.g., silica, alumina) while the product elutes.[8][12] | Most Lewis Acids | Highly effective, can be used for sensitive compounds, removes other impurities simultaneously. | Can be costly and time-consuming at scale; potential for product loss on the column. |
| Scavenger Resins | Selective binding of the metal catalyst to functional groups on a solid support, which is then filtered off.[11][13] | Pd, Ru, Rh, Ti, Sn, Al, Cu | High selectivity, very low residual metal levels achievable, minimal product loss, simple filtration-based removal.[10] | Resins can be expensive; may require longer reaction times for complete scavenging. |
Q2: How do I choose the best removal method for my specific reaction?
A2: The optimal choice depends on a hierarchy of factors concerning your product, the catalyst, and the scale of the reaction. The following decision tree illustrates a logical approach to selecting a method.
Caption: Decision tree for selecting a Lewis acid removal strategy.
Q3: What analytical techniques can I use to confirm the removal of the Lewis acid catalyst?
A3: Quantifying residual metal is crucial, especially in pharmaceutical development where strict limits are enforced by bodies like the ICH.[1]
-
Inductively Coupled Plasma (ICP): ICP-MS (Mass Spectrometry) or ICP-OES (Optical Emission Spectrometry) are the gold standards. They are highly sensitive and can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels, providing accurate quantification.
-
Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying specific metals, though generally less sensitive than ICP-MS.
-
¹H NMR Spectroscopy: While not quantitative for trace amounts, NMR can sometimes detect the presence of catalyst-product complexes or ligands associated with the catalyst, giving a qualitative indication of incomplete removal.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for elemental analysis to determine the presence of heavier metals.
Q4: Can a Lewis acid be "poisoned" or deactivated during the reaction, and does this affect removal?
A4: Yes. Lewis acids can be deactivated by coordinating with Lewis bases present in the reaction mixture, such as water, alcohols, amines, or even certain solvents.[19][20] This deactivation forms a new complex. While this may halt the desired catalytic activity, it also means the species you need to remove is no longer the original Lewis acid but this new, often more stable, adduct. This can change its solubility and properties, potentially making a standard workup ineffective and reinforcing the need for the troubleshooting steps outlined above (e.g., pH adjustment to break the complex).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. Metal Scavengers [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spinchem.com [spinchem.com]
- 16. sopachem.com [sopachem.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
preventing hydrolysis of Methyl 3-acetyl-2-hydroxybenzoate during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Experimental Workup
Welcome to the technical support guide for handling Methyl 3-acetyl-2-hydroxybenzoate. As Senior Application Scientists, we understand the challenges that can arise during the synthesis and purification of sensitive molecules. This guide is structured to provide direct, actionable answers to common problems, particularly the unwanted hydrolysis of the ester functional group during reaction workup. Our goal is to explain not just the protocols, but the chemical principles behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a benzoate ester. Its structure contains a methyl ester group (-COOCH₃) which is inherently susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is the root cause of hydrolysis, where a water molecule or hydroxide ion attacks this carbon, leading to the cleavage of the ester bond. The presence of both a hydroxyl (-OH) and an acetyl (C(O)CH₃) group on the aromatic ring can also influence the electronic properties and reactivity of the ester.
Q2: Under what conditions does hydrolysis typically occur during a workup?
Hydrolysis of esters can be catalyzed by both acids and bases.[1][2][3]
-
Basic Conditions (Saponification): This is often the most significant cause of hydrolysis during workup. Aqueous solutions of bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even milder bases like sodium bicarbonate (NaHCO₃) introduce hydroxide ions (OH⁻), which are potent nucleophiles that readily attack the ester. This process, known as saponification, is effectively irreversible.[4][5]
-
Acidic Conditions: The presence of a strong acid (e.g., HCl, H₂SO₄) and water can also lead to hydrolysis. The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon much more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This reaction is the reverse of the Fischer esterification and is equilibrium-driven.[1][3]
Q3: What are the products of hydrolysis and how can I detect them?
Hydrolysis of this compound cleaves the ester bond to yield 3-acetyl-2-hydroxybenzoic acid and methanol .
You can typically detect the formation of the carboxylic acid byproduct using thin-layer chromatography (TLC). The carboxylic acid is significantly more polar than the parent ester due to the free hydroxyl group of the acid functionality. Therefore, it will have a much lower Retention Factor (Rƒ) value on the TLC plate. You may also observe changes in solubility, as the sodium salt of the carboxylic acid is often water-soluble.
Q4: What are the immediate signs of hydrolysis during my workup procedure?
-
Formation of an Emulsion or Precipitate: When washing an organic layer containing your product with a basic solution, the formation of the sodium salt of the hydrolyzed carboxylic acid can sometimes lead to emulsions or the precipitation of this salt at the interface of the organic and aqueous layers.[6]
-
Unexpected TLC Results: A post-workup TLC plate showing a new, highly polar spot (low Rƒ) that wasn't present in the initial reaction mixture is a strong indicator of hydrolysis.
-
Low Isolated Yield: If your final isolated product mass is significantly lower than expected, and you've ruled out other mechanical losses, unwanted hydrolysis is a likely culprit.
Troubleshooting Guide: Low Yield Due to Hydrolysis
This section addresses the common problem of product loss due to ester cleavage and provides detailed, field-proven protocols to mitigate it.
Issue 1: Hydrolysis from Aqueous Basic Wash
Using an aqueous base to neutralize acid catalysts or remove acidic byproducts is a standard step in many workups. However, for a sensitive ester, this step is fraught with risk.
Causality: The Saponification Mechanism
Base-catalyzed hydrolysis, or saponification, is a rapid and irreversible process.[5][7] The hydroxide ion directly attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling a methoxide ion (-OCH₃) and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is typically water-soluble and lost to the aqueous phase. This final acid-base step drives the reaction to completion, making it irreversible under these conditions.[5]
Caption: Base-catalyzed hydrolysis workflow.
Solution 1: The Controlled Mild Bicarbonate Wash
If a basic wash is unavoidable, strict control over conditions is paramount.
Experimental Protocol:
-
Cooling: Before beginning the workup, cool the entire reaction mixture in an ice-water bath to 0-5 °C. Lower temperatures significantly decrease the rate of hydrolysis.
-
Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel and wash it briefly (e.g., for 30-60 seconds) with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid vigorous, prolonged shaking. Do not use stronger bases like sodium carbonate or sodium hydroxide.
-
Separation: Allow the layers to separate quickly and drain the aqueous layer immediately.
-
Brine Wash: Wash the organic layer with cold brine (saturated NaCl solution). This helps to remove residual water and break up minor emulsions.[8]
-
Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Solution 2: Biphasic or Non-Aqueous Workup
For maximum protection, avoiding aqueous bases entirely is the best strategy.
Experimental Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolve: Dissolve the crude residue in a non-polar organic solvent in which your desired product is soluble but the acidic impurities are not (e.g., a mixture of ethyl acetate and hexanes).
-
Filtration: Filter the solution through a short plug of silica gel. The more polar acidic impurities will adsorb onto the silica, while your less polar ester product will elute.
-
Evaporation: Collect the filtrate and remove the solvent under reduced pressure to yield the purified product.
| Workup Method | Key Parameters | Hydrolysis Risk | Primary Application |
| Controlled Bicarbonate Wash | 0-5 °C, sat. NaHCO₃, <1 min contact | Low to Moderate | Neutralizing strong acid catalysts. |
| Water Wash | Neutral pH, 0-10 °C | Low | Removing water-soluble neutral/ionic species. |
| Non-Aqueous / Silica Plug | Anhydrous solvents | Negligible | When complete avoidance of hydrolysis is critical. |
| Uncontrolled Basic Wash | Room temp, NaOH or K₂CO₃ | Very High | Not recommended for this substrate. |
Issue 2: Hydrolysis from Aqueous Acidic Wash
While less common and generally slower than base-catalyzed hydrolysis, product loss can still occur during an acidic wash, especially with prolonged contact.
Causality: The Reverse Fischer Esterification Mechanism
Acid-catalyzed hydrolysis is an equilibrium process.[1][3] The acid catalyst protonates the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The addition of a large volume of water during the workup can shift the equilibrium away from the ester and towards the carboxylic acid and alcohol products.
Caption: Acid-catalyzed hydrolysis pathway.
Solution: Controlled Mild Acid Wash
If you need to remove a basic impurity (e.g., pyridine, excess amine), use a mild, weak acid and maintain cold temperatures.
Experimental Protocol:
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Dilution: Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash with a cold, dilute (e.g., 5-10%) aqueous solution of a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl). Avoid strong mineral acids like HCl unless absolutely necessary.
-
Separation & Drying: Promptly separate the layers, wash with brine, dry the organic phase (Na₂SO₄), filter, and concentrate.
Recommended General Workup Workflow
This workflow is designed to minimize the risk of hydrolysis for sensitive esters like this compound.
Caption: Recommended workflow for sensitive esters.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Catalysts for the Acylation of Phenolic Esters
Welcome to the technical support center for the acylation of phenolic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond textbook procedures to address the real-world challenges you may encounter in the lab, with a focus on troubleshooting and exploring modern, alternative catalytic systems. Our goal is to provide you with the expertise to not only solve problems but also to understand the underlying chemical principles driving your experimental outcomes.
Section 1: Troubleshooting Guide for Phenolic Ester Acylation
This section addresses common issues encountered during the acylation of phenolic esters, particularly focusing on the Fries rearrangement and related C-acylation reactions.
Issue 1: Low or No Yield of the Desired Hydroxyaryl Ketone
You've set up your Fries rearrangement, but the final analysis shows a disappointingly low yield of the target ortho- or para-hydroxyaryl ketone. What could have gone wrong?
Q: My reaction is not yielding the expected product. What are the most common culprits?
A: Low yields in Fries-type reactions often stem from a few key areas: catalyst activity, substrate stability, and reaction conditions.[1][2][3]
-
Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst. It's crucial to use anhydrous conditions and freshly opened or purified reagents. In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, taking it out of the reaction cycle.[2]
-
Deactivated Aromatic Ring: The Fries rearrangement is an electrophilic aromatic substitution. If your phenolic ester contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring will be deactivated, hindering the reaction.[1][4]
-
Substrate Decomposition: The conditions for a classic Fries rearrangement can be harsh.[1] If your phenolic ester or the acyl group is not stable at high temperatures or in the presence of strong acids, you will see a drop in yield due to decomposition.[1][4]
Q: I'm using a solid acid catalyst (like a zeolite) and observing rapid deactivation. Why is this happening and how can I prevent it?
A: Solid acid catalysts offer a greener alternative to traditional Lewis acids but are susceptible to deactivation.
-
Coke Formation: At higher temperatures, reactants, products, or intermediates can undergo side reactions to form heavy organic molecules (coke) that block the catalyst's active sites and pores.[5][6] One proposed mechanism involves the formation of o-acetoxyacetophenone, which can act as a coke precursor.[6] Using a catalyst with a shape-selective pore structure, like HZSM-5, can inhibit the formation of these bulky coke precursors.[6]
-
Leaching of Active Sites: In liquid-phase reactions, the active acidic sites of the solid catalyst can sometimes leach into the reaction medium, leading to a loss of activity over time.
-
Water as a Byproduct: Some acylation reactions, particularly those using carboxylic acids as the acylating agent, produce water as a byproduct, which can poison the acid sites of the catalyst.[5]
Experimental Protocol: Testing for and Mitigating Catalyst Deactivation
-
Catalyst Preparation: Ensure the solid acid catalyst is thoroughly dried before use. This can be done by heating under vacuum.
-
Reaction Setup: Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze by GC or TLC to determine if the reaction is stalling.
-
Catalyst Regeneration: If coke formation is suspected, the catalyst can often be regenerated by calcination (controlled heating in air) to burn off the carbonaceous deposits.
Issue 2: Poor Regioselectivity (Incorrect ortho/para Ratio)
The ratio of ortho- to para-acylated product is a critical factor, especially in pharmaceutical synthesis. Controlling this ratio is a common challenge.
Q: My reaction is producing a mixture of ortho and para isomers. How can I favor the formation of one over the other?
A: The ortho/para selectivity in the Fries rearrangement is primarily influenced by temperature and the choice of solvent.[4][7] This is a classic example of thermodynamic versus kinetic control.
-
Temperature Control:
-
Low temperatures (typically below 60°C) favor the para product. This is the thermodynamically more stable isomer.[4][7][8]
-
High temperatures (often above 160°C) favor the ortho product. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.[3][4][8]
-
-
Solvent Polarity:
Data Presentation: Effect of Temperature on Regioselectivity
| Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 40 | 1.0 : 2.13 | 45 |
| 80 | 1.0 : 1.54 | 80 |
| 120 | 3.03 : 1.0 | 92 |
| 170 | 1.72 : 1.0 | 62 |
| Data adapted from a study on the Fries rearrangement of 2-fluorophenyl acetate.[3] |
Section 2: FAQs on Alternative Catalytic Systems
The limitations of traditional Lewis acids have driven the development of alternative catalysts. This section answers frequently asked questions about these modern approaches.
Q: What are the main advantages of using solid acid catalysts like zeolites for phenol acylation?
A: Solid acid catalysts offer several significant advantages over homogeneous Lewis acids:
-
Environmental Benefits: They are non-corrosive and eliminate the need for quenching, reducing hazardous waste.[6]
-
Reusability: Solid catalysts can be recovered by simple filtration and reused multiple times, making the process more economical.[9][10]
-
Enhanced Selectivity: The defined pore structure of zeolites like ZSM-5 can impart shape selectivity, favoring the formation of the less bulky para-isomer and preventing the formation of byproducts.[11]
Q: I'm interested in greener chemistry. Can you explain how photocatalytic acylation works?
A: Photocatalytic acylation is an emerging, milder alternative that avoids harsh reagents and high temperatures.
-
Mechanism: These reactions typically use a photocatalyst (often an iridium or similar metal complex) that, upon irradiation with visible light, can initiate a radical-based reaction pathway.[12][13] For instance, an aldehyde and a phenol can be coupled by generating phenoxyl and acyl radicals in situ, which then combine to form the ester.[13]
-
Selectivity: A key advantage is the high selectivity for acylating phenolic hydroxyl groups over aliphatic ones, which can be challenging with traditional methods.[12][13]
Q: Are enzymatic catalysts a viable option for the acylation of phenolic compounds?
A: Yes, enzymes, particularly lipases like Candida antarctica lipase B (CALB), are effective catalysts for this transformation.[14][15]
-
Mild Conditions: Enzymatic reactions are conducted under very mild conditions (near room temperature and neutral pH), which is ideal for sensitive substrates.[15]
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity.
-
Limitations: The substrate scope can be limited by the enzyme's active site. For example, the position of other functional groups on the phenol can significantly affect the reaction rate and conversion.[15]
Q: I've seen reports of catalyst- and solvent-free acylations. How do these reactions proceed?
A: Under certain conditions, the acetylation of phenols, alcohols, and amines can proceed efficiently with an acylating agent like acetic anhydride without any added catalyst or solvent.[16] The reaction is typically driven by heating the neat mixture of reactants. The mechanism involves the direct nucleophilic attack of the phenol's hydroxyl group on the carbonyl carbon of the anhydride.[16] While simple and green, this method may require higher temperatures and longer reaction times compared to catalyzed versions and may not be suitable for all substrates.
Section 3: Visualizing Mechanisms and Workflows
Diagram 1: The Fries Rearrangement Mechanism
This diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement, showing the formation of the key acylium ion intermediate.[4][7][17]
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing the cause of low yields in phenolic ester acylation reactions.
References
- 1. collegedunia.com [collegedunia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. researchgate.net [researchgate.net]
- 10. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Dealing with Low Reactivity of Sterically Hindered Aryl Esters
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered aryl esters. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these common synthetic hurdles.
Introduction
Sterically hindered aryl esters present a significant challenge in organic synthesis due to the bulky groups surrounding the ester functionality. This steric hindrance impedes the approach of nucleophiles or catalysts, drastically slowing down or completely preventing desired reactions like hydrolysis (saponification). This guide will walk you through the underlying reasons for this low reactivity and provide a range of field-proven strategies to achieve successful cleavage of these recalcitrant molecules.
Troubleshooting Guide: Low or No Conversion
Here we address the most common issue: observing little to no product formation when attempting to hydrolyze a sterically hindered aryl ester.
Q1: I'm running a standard NaOH or KOH hydrolysis on my hindered aryl ester at reflux, but the starting material is either recovered unchanged or the yield is very low. What's going wrong?
This is a classic problem. Standard aqueous saponification conditions are often insufficient for highly hindered esters.[1][2] The steric bulk around the carbonyl group prevents the hydroxide ion from effectively attacking the electrophilic carbon. Additionally, solvation of the hydroxide ion by water molecules in the reaction medium increases its effective size and reduces its nucleophilicity, further hindering the reaction.[1][2]
Initial Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure your hydroxide source (NaOH, KOH, LiOH) is not old or contaminated. Carbonate formation from exposure to air can reduce the effective concentration of hydroxide.
-
Increase Temperature and Reaction Time: While you may be refluxing, ensure the temperature is appropriate for your solvent system and extend the reaction time significantly (e.g., 24-72 hours), monitoring by TLC or LC-MS.
-
Consider Alternative Bases: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH in mixed solvent systems like THF/water.[3][4]
If these initial steps fail, it's time to move to more advanced strategies.
Q2: My ester is poorly soluble in the aqueous-alcoholic solvent mixtures typically used for saponification. Could this be the primary issue?
Absolutely. Poor solubility of the substrate is a major contributor to low reactivity.[4] If the ester is not adequately dissolved, the reaction becomes a heterogeneous mixture, and the effective concentration of the ester available to the base is dramatically reduced.
Solvent System Optimization:
-
Aprotic Co-solvents: Instead of methanol or ethanol, which can lead to transesterification, consider using aprotic, polar co-solvents like tetrahydrofuran (THF), dioxane, or dimethyl sulfoxide (DMSO) to improve the solubility of your hydrophobic ester.[3][4]
-
Phase-Transfer Catalysis: If you are using a two-phase system (e.g., an aqueous base and an organic solvent like toluene), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the hydroxide ion into the organic phase to react with the ester.
Q3: I've tried stronger bases and different solvents with limited success. What are the next-level strategies for cleaving a highly resistant aryl ester?
When standard conditions fail, several powerful, non-traditional methods can be employed. These approaches focus on either increasing the reactivity of the nucleophile or changing the reaction mechanism entirely.
Advanced Hydrolysis Conditions:
| Method | Reagents & Conditions | Key Advantages | Considerations |
| "Naked" Hydroxide in Non-Aqueous Media | NaOH in MeOH/CH₂Cl₂ (e.g., 1:9) at room temperature.[1][2][5] | Mild conditions, rapid reaction times, avoids issues with water.[1][2][5] The "unsolvated" hydroxide is a much stronger nucleophile.[1] | The base is added as a methanolic solution to the ester in dichloromethane. |
| Gassman's "Anhydrous Hydroxide" | Potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in DMSO.[6] | Extremely potent for very hindered systems where other methods fail.[6] | Requires strictly anhydrous conditions for preparation of the reagent. |
| Microwave-Assisted Hydrolysis | High concentration of base (e.g., 10N NaOH) in a sealed vessel under microwave irradiation.[4] | Drastically reduces reaction times by reaching high temperatures and pressures.[4] | Requires specialized microwave reactor; potential for side reactions at high temperatures. |
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanistic reason for the low reactivity of these esters?
The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl cleavage (BAC2) pathway.[1][7] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. In sterically hindered esters, the bulky groups on the aryl ring and/or the acyl group physically block this attack, increasing the activation energy of the reaction.
Caption: The sterically hindered BAC2 pathway.
Q5: Can I use acid-catalyzed hydrolysis instead?
Acid-catalyzed hydrolysis is also an option, but it is a reversible reaction.[8][9][10] To drive the reaction to completion, a large excess of water is required.[8][9] For sterically hindered esters, the mechanism can proceed through an AAC1 pathway, which involves the formation of a resonance-stabilized acylium ion.[7][11] However, this typically requires very strong acid conditions. In some cases, particularly with esters of tertiary alcohols, an AAL1 mechanism involving alkyl-oxygen bond cleavage can occur if a stable carbocation can be formed.[11]
Q6: Are there alternatives to hydrolysis for cleaving the ester bond?
Yes, depending on your synthetic goal. If you need to functionalize the molecule rather than simply obtain the carboxylic acid, other reactions can be considered:
-
Suzuki-Miyaura Cross-Coupling: For certain aryl esters, palladium-NHC (N-heterocyclic carbene) catalysts can achieve cross-coupling with boronic acids via selective O-C(O) acyl cleavage.[12] This is a powerful method for C-C bond formation directly from the ester.
-
Transesterification: While often an unwanted side reaction, it can be used strategically. For example, transesterification to a less hindered methyl ester under high pressure might create a more reactive intermediate for subsequent hydrolysis.[1]
Q7: Are enzymatic methods a viable option for hindered aryl esters?
Enzymatic hydrolysis using lipases or esterases offers the advantage of occurring under very mild conditions (neutral pH, room temperature), which can be beneficial for sensitive molecules.[13][14][15] However, the active site of an enzyme is also subject to steric constraints. The success of enzymatic hydrolysis will be highly dependent on whether the specific hindered ester can fit into the enzyme's active site.[13] Screening a panel of different lipases or esterases may be necessary to find one with suitable activity.
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous System
This protocol is adapted from a method shown to be effective for crowded esters that are resistant to standard saponification.[1][2][5]
Objective: To hydrolyze a sterically hindered aryl ester under mild, non-aqueous conditions.
Materials:
-
Sterically hindered aryl ester
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Prepare the Base Solution: Prepare a 0.3 N solution of NaOH in methanol. For example, dissolve 120 mg of NaOH in 10 mL of anhydrous methanol.
-
Set up the Reaction: In a round-bottom flask, dissolve the sterically hindered aryl ester (1.0 mmol) in anhydrous dichloromethane (9 mL).
-
Initiate the Reaction: To the stirred solution of the ester, add the 0.3 N methanolic NaOH solution (1 mL, 0.3 mmol of NaOH per mL, adjust volume for desired stoichiometry, typically 3 equivalents). A fine white precipitate of the sodium carboxylate salt may begin to form.[2]
-
Monitor the Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be surprisingly short (minutes to a few hours).[1]
-
Work-up:
-
Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).
-
Add water to the residue to dissolve the sodium salt.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the alcohol byproduct and any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1M HCl. The carboxylic acid will precipitate if it is a solid or can be extracted with an organic solvent if it is an oil.
-
Collect the solid by filtration or perform a liquid-liquid extraction to isolate the carboxylic acid product.
-
Caption: Workflow for non-aqueous ester hydrolysis.
Protocol 2: Hydrolysis using Gassman's "Anhydrous Hydroxide"
This protocol is for exceptionally challenging esters and should be performed under an inert atmosphere.[6]
Objective: To generate a highly reactive, unsolvated hydroxide for the hydrolysis of extremely hindered esters.
Materials:
-
Potassium tert-butoxide (KOtBu)
-
Deionized water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterically hindered aryl ester
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Anhydrous solvents for work-up
Procedure:
-
Prepare the Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO. Add potassium tert-butoxide (2.0 equivalents relative to water).
-
Generate "Anhydrous Hydroxide": To the stirred suspension of KOtBu, slowly add deionized water (1.0 equivalent). The reaction generates the highly active "anhydrous hydroxide" in situ.
-
Set up the Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the sterically hindered aryl ester (1.0 equivalent) in anhydrous DMSO.
-
Initiate the Reaction: Transfer the freshly prepared "anhydrous hydroxide" solution to the solution of the ester via cannula or syringe.
-
Monitor the Reaction: Stir the mixture at room temperature. Monitor the reaction progress by quenching aliquots and analyzing by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by pouring it into a cold, aqueous solution of a buffer, such as sodium phosphate dibasic.[6]
-
Proceed with a standard aqueous extraction and acidification procedure as described in Protocol 1 to isolate the carboxylic acid product.
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 15. perlego.com [perlego.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-acetyl-2-hydroxybenzoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-acetyl-2-hydroxybenzoate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and comparative data from structurally related compounds. Our objective is to provide a predictive and analytical framework for the unequivocal structural confirmation of this molecule.
Introduction: The Structural Elucidation Challenge
This compound (C₁₀H₁₀O₄) is a polysubstituted aromatic compound whose utility in synthetic chemistry demands rigorous structural verification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, offering precise information about the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This guide will dissect the predicted NMR spectra of this molecule, explaining the rationale behind chemical shifts and coupling patterns, thereby providing a robust benchmark for experimental verification.
Molecular Structure and Predicted NMR Environments
The structure of this compound features a benzene ring with three key substituents: a hydroxyl group (-OH), an acetyl group (-COCH₃), and a methyl ester group (-COOCH₃). The relative positions of these groups (1,2,3-substitution) create a unique electronic environment that dictates the chemical shifts and coupling constants observed in its NMR spectra.
Molecular Structure of this compound
Caption: Numbering scheme for this compound.
In-Depth ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -OH (H on C2) | 10.5 - 12.0 | Singlet (s) | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl. This proton signal is typically broad and exchanges with D₂O. |
| Ar-H (H on C6) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | This proton is ortho to the strongly electron-withdrawing ester group, causing a significant downfield shift. It is coupled to H5 and H4. |
| Ar-H (H on C4) | 7.5 - 7.7 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is deshielded by the adjacent acetyl group. It is coupled to H5 and H6. |
| Ar-H (H on C5) | 6.9 - 7.1 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift relative to the other aromatic protons. It is coupled to H4 and H6. |
| -COOCH₃ | 3.9 - 4.0 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. They appear as a sharp singlet as there are no adjacent protons.[3] |
| -COCH₃ | 2.6 - 2.7 | Singlet (s) | 3H | The methyl protons of the acetyl group are adjacent to a carbonyl group, causing a downfield shift. This signal is also a sharp singlet. |
Comparative Analysis: Learning from Simpler Molecules
To substantiate our predictions, we can compare the expected shifts with those of simpler, related molecules.
-
Methyl Salicylate (Methyl 2-hydroxybenzoate): In this parent compound, the aromatic protons resonate at approximately δ 7.81 (dd), 7.43 (t), 6.97 (d), and 6.87 (t) ppm.[3] The ester methyl protons are found at δ 3.93 ppm and the phenolic proton at a highly deshielded δ 10.74 ppm.[3] The introduction of the acetyl group at the C3 position in our target molecule is expected to further deshield the adjacent protons (H4 and H5), pushing them further downfield.
-
Acetophenone: The methyl protons of the acetyl group in acetophenone resonate around δ 2.62 ppm.[4] This provides a strong reference point for the acetyl methyl signal in our target molecule.
In-Depth ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -COCH₃ | 200 - 205 | The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this region.[5][6] |
| -COOCH₃ | 168 - 172 | The ester carbonyl carbon is also significantly deshielded but generally appears slightly upfield from a ketone carbonyl.[7] |
| C2 (-OH) | 160 - 165 | The carbon atom attached to the hydroxyl group is strongly deshielded due to the electronegativity of oxygen. |
| C1 (-COOCH₃) | 135 - 140 | This quaternary carbon is deshielded by the attached ester group. |
| C4 | 133 - 137 | This aromatic CH carbon is expected to be downfield due to its position relative to the electron-withdrawing groups. |
| C6 | 128 - 132 | An aromatic CH carbon whose shift is influenced by both the ester and hydroxyl groups. |
| C3 (-COCH₃) | 120 - 125 | This quaternary carbon is deshielded by the attached acetyl group. |
| C5 | 118 - 122 | This aromatic CH carbon is expected to be the most upfield of the aromatic CH signals due to the influence of the ortho hydroxyl group. |
| -COOCH₃ | 52 - 55 | The methyl carbon of the ester is shielded compared to the aromatic carbons but deshielded by the attached oxygen.[7] |
| -COCH₃ | 26 - 30 | The methyl carbon of the acetyl group is typically found in this region, as seen in acetophenone itself (δ ~26.5 ppm).[4] |
Comparative Analysis: Insights from Acetophenone and Methyl Salicylate
-
Acetophenone: The carbonyl carbon in acetophenone appears at δ 198.1 ppm, and the aromatic carbons range from δ 128.2 to 137.1 ppm.[4][8]
-
Methyl Salicylate: The ¹³C spectrum of methyl salicylate shows signals for all 8 unique carbon environments.[7] The introduction of the acetyl group at C3 will significantly alter the chemical shifts of the surrounding carbons (C2, C3, and C4) due to its electron-withdrawing nature.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is contingent on meticulous sample preparation and instrument setup.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR experiments.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[9][11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9][10] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are present.[11] The sample height should be between 4-5 cm.[9]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents and serves as the internal standard, with its signal set to δ 0.0 ppm.[3][7]
-
Data Acquisition: Insert the sample into the NMR spectrometer. The standard procedure involves locking onto the solvent's deuterium signal, shimming the magnetic field to achieve homogeneity, tuning the probe, and then acquiring the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.[9]
-
Data Processing: The acquired FID is subjected to Fourier transformation, followed by phase and baseline correction to yield the final frequency-domain NMR spectrum.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a clear-cut process when guided by a predictive framework. The ¹H NMR spectrum is expected to show three distinct aromatic signals, a highly deshielded phenolic proton, and two sharp singlets for the acetyl and ester methyl groups. The ¹³C NMR spectrum will complement this by displaying ten unique carbon signals, including two characteristic downfield carbonyl peaks. By comparing these expected data with experimental results and referencing the spectra of related compounds like methyl salicylate and acetophenone, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the integrity of their synthetic work.
References
- 1. This compound | C10H10O4 | CID 13037297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to Ortho vs. Para Selectivity in the Fries Rearrangement of Salicylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fries Rearrangement in Synthetic Chemistry
The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of aryl esters to hydroxy aryl ketones through the action of a Lewis acid catalyst. This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the production of various pharmaceuticals. A key characteristic of the Fries rearrangement is its ortho and para selectivity, where the acyl group migrates to either the position adjacent or opposite to the hydroxyl group on the aromatic ring. The ability to direct this selectivity is paramount for synthetic chemists aiming to produce a specific isomer. This guide will specifically focus on the nuances of this selectivity in the context of salicylate esters.
The Reaction Mechanism: A Tale of Two Pathways
The widely accepted mechanism for the Fries rearrangement involves the initial coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the ester linkage, facilitating the generation of an acylium carbocation. This electrophilic intermediate then attacks the aromatic ring in a process akin to a Friedel-Crafts acylation.
The choice between the ortho and para positions is a delicate balance of kinetic and thermodynamic control, influenced by several key experimental parameters.
A Comparative Analysis of the Biological Activities of Methyl 3-acetyl-2-hydroxybenzoate and its Positional Isomers
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
Introduction
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, capable of profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known methyl salicylate, presents a fascinating case study in the principle of constitutional isomerism. While sharing the same molecular formula, its isomers—differing only in the substitution pattern of the acetyl and hydroxyl groups on the methyl benzoate core—can exhibit remarkably divergent biological activities.
This guide provides a comprehensive, data-driven comparison of this compound and its key positional isomers. We will delve into their anti-inflammatory, antimicrobial, and antioxidant properties, grounding our analysis in experimental data and established mechanistic pathways. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for researchers seeking to understand the structure-activity relationships (SAR) that govern this class of compounds and to identify promising candidates for further development.
Physicochemical Properties of Methyl Acetyl-Hydroxybenzoate Isomers
The initial characterization of any compound library begins with its fundamental physicochemical properties. These parameters, such as molecular weight and melting point, are critical for identification, purification, and formulation. Below is a comparative table of this compound and its selected isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number | Melting Point (°C) |
| This compound | C₁₀H₁₀O₄ | 194.18 | This compound | 55305-04-9 | N/A |
| Methyl 5-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | methyl 5-acetyl-2-hydroxybenzoate | 16475-90-4 | 62-64[1] |
| Methyl 3-acetyl-4-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | methyl 3-acetyl-4-hydroxybenzoate | 57009-12-8 | N/A |
| Methyl 4-hydroxybenzoate (Methylparaben) | C₈H₈O₃ | 152.15 | methyl 4-hydroxybenzoate | 99-76-3 | 125-128[2] |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | methyl 3-hydroxybenzoate | 19438-10-9 | N/A |
Comparative Biological Evaluation
The therapeutic potential of these isomers is best understood through direct comparison of their biological effects. The following sections synthesize available data on their anti-inflammatory, antimicrobial, and antioxidant activities.
Anti-inflammatory Activity
Derivatives of salicylic acid are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The placement of the acetyl group can modulate this activity significantly.
Many methyl salicylate derivatives have demonstrated potent anti-inflammatory effects.[4] For instance, certain glycosides of methyl salicylate have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cells.[5][6] They also significantly suppress the accumulation of nitric oxide (NO), a key inflammatory mediator.[5][6] Synthetic derivatives bearing a piperazine moiety have exhibited anti-inflammatory activity comparable or even superior to that of aspirin and indomethacin in animal models.[4][7] This activity is often linked to the suppression of pro-inflammatory factors.[4]
While direct comparative data for the acetylated isomers is sparse, we can infer potential mechanisms from related hydroxyacetophenones and aspirin isomers. 4-Hydroxyacetophenone (4-HAP) shows significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[8] The isomers of acetylsalicylic acid (aspirin) are all capable of inhibiting COX enzymes and reducing prostaglandin E2 (PGE2) synthesis, though with varying safety profiles.[9] It is plausible that the acetylated methyl hydroxybenzoate isomers also modulate these pathways, with their efficacy dictated by how readily they fit into the active sites of inflammatory enzymes.
Mechanistic Insight: The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
References
- 1. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
assessing the purity of synthesized Methyl 3-acetyl-2-hydroxybenzoate by HPLC
<_PART_1> A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-acetyl-2-hydroxybenzoate by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Synthesized Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final product are built. This compound, a key building block, is frequently synthesized via the Fries rearrangement of methyl salicylate.[1][2][3] This classic organic transformation, while powerful, is notorious for producing a mixture of isomers and retaining unreacted starting materials.[1][2] Specifically, the reaction yields the desired ortho-acetyl product (3-acetyl) alongside the thermodynamically favored para-acetyl isomer (5-acetyl) and residual methyl salicylate. The structural similarity of these compounds presents a significant analytical challenge, demanding a separation technique with high resolving power.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the necessary resolution to separate and accurately quantify these closely related species.[4][5][6] This guide provides a comprehensive comparison of HPLC methodologies, grounded in scientific principles, to establish a robust, reliable, and self-validating protocol for the purity assessment of synthesized this compound.
The Chromatographic Challenge: Separating Structural Isomers
The primary analytical obstacle is the baseline separation of three key compounds:
-
Methyl Salicylate (Starting Material)
-
This compound (Desired Ortho Product)
-
Methyl 5-acetyl-2-hydroxybenzoate (Para Isomer Impurity)
Achieving this separation requires careful optimization of the chromatographic system. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most effective approach for these moderately polar aromatic compounds.[4][5][7] Retention is governed by hydrophobic interactions; compounds with greater hydrophobicity will be retained longer on the column.
This guide will compare two common RP-HPLC approaches: a conventional HPLC method using a standard 5 µm particle size C18 column and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a sub-2 µm particle size column.
Methodology Comparison: Conventional HPLC vs. UHPLC
The choice between traditional HPLC and UHPLC involves a trade-off between speed, resolution, and system requirements. While both can achieve the necessary separation, UHPLC offers significant advantages in efficiency and throughput.
| Parameter | Conventional HPLC Method | UHPLC Method | Rationale & Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm | The smaller particle size in the UHPLC column dramatically increases efficiency (theoretical plates), leading to sharper peaks and superior resolution between the closely eluting isomers.[8] The shorter column length reduces run time and solvent consumption. |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid | Acetonitrile:Water (50:50) with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good selectivity for phenolic compounds.[9] Formic acid is added to acidify the mobile phase, suppressing the ionization of the phenolic hydroxyl group. This ensures consistent retention and improves peak shape by preventing tailing. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is optimized for the column dimensions to maintain optimal linear velocity and achieve the best separation efficiency. |
| Detection | UV-Vis at 254 nm | UV-Vis at 254 nm | Aromatic ketones and phenolic esters exhibit strong absorbance in the UV region.[4] 254 nm provides a robust signal for all components of interest. A Diode Array Detector (DAD) can be used to confirm peak purity. |
| Run Time | ~15 minutes | ~5 minutes | The higher efficiency and shorter length of the UHPLC column allow for a significantly faster analysis without sacrificing resolution. |
| System Pressure | ~1500 psi | ~7500 psi | The smaller particles in the UHPLC column create higher backpressure, necessitating specialized UHPLC instrumentation capable of operating at these pressures. |
Experimental Protocols
Standard and Sample Preparation
Causality: Accurate quantification relies on the precise preparation of standards and samples. The chosen solvent, acetonitrile, is ideal as it is a strong solvent for the analytes and is compatible with the reversed-phase mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
System Suitability Solution: Prepare a solution containing ~20 µg/mL of this compound and its potential impurities (methyl salicylate and Methyl 5-acetyl-2-hydroxybenzoate) in acetonitrile. This solution is critical for verifying the system's ability to separate the key components.
-
Sample Solution (200 µg/mL): Accurately weigh 20 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
HPLC/UHPLC System Configuration & System Suitability
Trustworthiness: Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is a regulatory requirement in pharmaceutical analysis.[10][11][12][13] The SST ensures that the system is capable of producing accurate and reproducible results on the day of the analysis.[14]
Workflow for System Verification and Analysis
Caption: Workflow for HPLC Purity Assessment.
System Suitability Test (SST) Protocol:
-
Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the System Suitability Solution.
-
Evaluate the following parameters against the established criteria:
-
Resolution (Rs): The resolution between the this compound peak and the closest eluting impurity peak (typically the para-isomer) must be greater than 2.0. This ensures that the peaks are sufficiently separated for accurate integration.
-
Tailing Factor (Tf): The tailing factor for the main analyte peak should be less than 1.5. A value close to 1 indicates a symmetrical peak, which is essential for accurate peak area determination.
-
Precision (%RSD): The relative standard deviation (RSD) of the peak areas from the five replicate injections must be less than 1.0%. This demonstrates the precision and reproducibility of the injector and the system as a whole.[11]
-
Only when all SST criteria are met can the analyst proceed with sample analysis, ensuring the trustworthiness of the generated data.
Illustrative Results and Data Interpretation
The UHPLC method provides a clear advantage in both speed and separation quality.
Comparative Performance Data (Illustrative)
| Performance Metric | Conventional HPLC | UHPLC | Advantage |
| Retention Time (Main Peak) | ~8.5 min | ~2.8 min | 67% Faster Analysis |
| Resolution (ortho vs. para) | 2.1 | 3.5 | Superior Separation |
| Peak Asymmetry (Tf) | 1.3 | 1.1 | More Symmetrical Peaks |
| Solvent Consumption / Run | 15 mL | 2 mL | 87% Reduction |
Purity Calculation:
The purity of the synthesized product is determined using the area percent method from the sample chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a direct measure of the main component relative to all detected impurities.
Visualizing the Separation Principle
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
A Computational Chemist's Guide to Predicting Regioselectivity in the Fries Rearrangement: A DFT Showdown
For researchers, synthetic chemists, and professionals in drug development, the Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones, key intermediates in the production of numerous pharmaceuticals.[1][2] This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[2] However, a significant challenge in harnessing the full potential of the Fries rearrangement lies in controlling its regioselectivity – the preferential formation of either the ortho or para isomer.[2][3]
This guide provides an in-depth comparison of Density Functional Theory (DFT) computational approaches to predict this regioselectivity, offering a pathway to optimizing reaction conditions and maximizing the yield of the desired product. We will delve into the mechanistic underpinnings of the reaction, detail a robust computational workflow, and compare the performance of various DFT functionals against experimental data.
The Mechanistic Dichotomy: Understanding Ortho vs. Para Selectivity
The regiochemical outcome of the Fries rearrangement is a delicate balance of kinetic and thermodynamic factors, heavily influenced by reaction conditions such as temperature and solvent.[2] A widely accepted mechanism involves the formation of an acylium ion intermediate.[2] At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the para product.[4] Conversely, higher temperatures promote thermodynamic control, leading to the more stable ortho product, which is often stabilized by chelation between the hydroxyl group and the carbonyl oxygen with the Lewis acid catalyst.[4]
The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho isomer, while increasing solvent polarity generally leads to a higher proportion of the para product.[2] This complex interplay of factors makes the a priori prediction of the major product challenging through intuition alone, highlighting the need for robust computational models.
The Computational Approach: Leveraging DFT to Unravel Regioselectivity
Density Functional Theory has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions.[5] By calculating the energies of the transition states leading to the ortho and para products, we can predict the kinetically favored isomer. The relative energies of the final products, in turn, indicate the thermodynamically favored isomer.
Experimental Workflow for Data Acquisition
To provide a robust comparison for our computational models, we will reference experimental data for the Fries rearrangement of various substituted phenyl acetates. The general experimental procedure is as follows:
-
Reactant Preparation: The substituted phenyl acetate is dissolved in a suitable solvent (e.g., nitrobenzene, carbon disulfide).
-
Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃) is added portion-wise at a controlled temperature.
-
Reaction: The reaction mixture is stirred at a specific temperature for a designated period.
-
Workup: The reaction is quenched, typically with ice and hydrochloric acid, followed by extraction of the organic products.
-
Analysis: The product mixture is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of ortho and para isomers.
Computational Workflow: A Step-by-Step Guide
The following workflow outlines the process for predicting the regioselectivity of the Fries rearrangement using DFT calculations. This protocol is based on established methodologies for studying similar electrophilic aromatic substitution reactions and the specific investigation of the Fries rearrangement by Bagno et al.[6]
-
Structure Preparation: Build the 3D structures of the phenolic ester substrate and the corresponding acylium ion.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for the ground states of the reactant (phenolic ester-Lewis acid complex) and the two possible products (ortho- and para-hydroxyaryl ketones). This step ensures that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Transition State (TS) Searching: Locate the transition state structures for both the ortho and para acylation pathways. This is the most computationally demanding step and often requires a good initial guess for the TS geometry.
-
Transition State Verification: Perform a frequency calculation on the optimized TS structures. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the reactant and the desired product, perform IRC calculations.
-
Energy Calculations: Calculate the single-point energies of all optimized structures (reactant, transition states, and products) using a higher level of theory or a larger basis set for improved accuracy.
-
Analysis: Determine the activation energies (ΔG‡) for the ortho and para pathways by subtracting the Gibbs free energy of the reactant complex from the Gibbs free energies of the respective transition states. The pathway with the lower activation energy is kinetically favored. The relative stability of the products is determined by comparing their Gibbs free energies.
DFT Functional Showdown: A Comparative Analysis
The choice of the DFT functional is critical for obtaining accurate results. We will compare the performance of several commonly used functionals against available experimental data. The selection of functionals is informed by their successful application in studies of electrophilic aromatic substitution and other rearrangement reactions.
| DFT Functional | Description | Strengths & Weaknesses for this Application |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional. Often provides a good balance of accuracy and computational cost. May underestimate reaction barriers in some cases. |
| M06-2X | Hybrid meta-GGA | Generally performs well for main-group thermochemistry and kinetics, including transition states. Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Explicitly accounts for long-range dispersion interactions, which can be important in stabilizing transition states. Tends to provide accurate barrier heights. |
| PBE0 | Hybrid GGA | Often provides good results for reaction energies and barrier heights. Its performance can be system-dependent. |
Case Study: Fries Rearrangement of Phenyl Acetate
Let's consider the classic Fries rearrangement of phenyl acetate with AlCl₃ as the catalyst. Experimental results show that at lower temperatures (e.g., 25-60°C), the para-hydroxyacetophenone is the major product, while at higher temperatures (e.g., >160°C), the ortho-hydroxyacetophenone predominates.[4]
Table 1: Predicted vs. Experimental Product Ratios for the Fries Rearrangement of Phenyl Acetate
| Temperature (°C) | Experimental Major Product | Predicted Kinetically Favored Product (Lower ΔG‡) | Predicted Thermodynamically Favored Product (Lower G) |
| 40 | para | para | ortho |
| 170 | ortho | para | ortho |
Note: The computational predictions are based on the general understanding that the para product is kinetically favored and the ortho product is thermodynamically favored. Specific energy values would require performing the detailed calculations outlined in the workflow.
Discussion and Recommendations
Our analysis, supported by the computational workflow and a review of relevant literature, leads to the following key insights for researchers aiming to predict the regioselectivity of the Fries rearrangement:
-
Mechanism is Key: A thorough understanding of the reaction mechanism and the factors influencing the kinetic and thermodynamic pathways is paramount for interpreting computational results.
-
Functional Selection Matters: For a good balance of accuracy and computational efficiency, B3LYP with a reasonably sized basis set (e.g., 6-31G(d,p)) provides a solid starting point, as demonstrated in the study by Bagno et al.[6] For higher accuracy, particularly in calculating transition state barriers, M06-2X and ωB97X-D are recommended.
-
Experimental Validation is Crucial: Computational predictions should always be validated against experimental data. The predictive power of DFT is most effectively utilized when used in conjunction with experimental studies to guide reaction optimization.
Conclusion
DFT calculations offer a powerful and insightful approach to predicting the regioselectivity of the Fries rearrangement. By carefully selecting the computational methodology and understanding the underlying reaction mechanism, researchers can gain valuable a priori knowledge to guide their synthetic strategies, ultimately saving time and resources in the lab. This guide provides a framework for applying these computational tools, enabling a more rational design of experiments for the synthesis of valuable hydroxyaryl ketone building blocks.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
A Tale of Two Salicylates: A Comparative Guide to the Synthetic Utility of Methyl 3-acetyl-2-hydroxybenzoate and Methyl Salicylate
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, salicylate esters stand out for their versatility, offering a privileged scaffold for the construction of a diverse array of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth, comparative analysis of two key salicylate derivatives: the workhorse, methyl salicylate, and its more functionalized counterpart, Methyl 3-acetyl-2-hydroxybenzoate. Through an exploration of their intrinsic reactivity and a survey of their applications in modern synthesis, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these valuable synthons.
At a Glance: Structural and Physicochemical Properties
Methyl salicylate, the methyl ester of salicylic acid, is a readily available and cost-effective starting material.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group and a methyl ester at the ortho position. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical and chemical properties.
This compound, on the other hand, incorporates an additional acetyl group at the 3-position of the aromatic ring. This seemingly minor modification dramatically alters the molecule's electronic and steric landscape, opening up a host of synthetic possibilities not readily accessible with methyl salicylate.
| Property | Methyl Salicylate | This compound |
| Molecular Formula | C₈H₈O₃ | C₁₀H₁₀O₄ |
| Molecular Weight | 152.15 g/mol | 194.18 g/mol |
| Appearance | Colorless, oily liquid | - |
| Key Functional Groups | Phenolic hydroxyl, Methyl ester | Phenolic hydroxyl, Methyl ester, Acetyl (ketone) |
| CAS Number | 119-36-8 | 34563-33-6 |
Comparative Reactivity: The Influence of the Acetyl Group
The primary differentiator in the synthetic utility of these two molecules is the presence of the acetyl group in this compound. This electron-withdrawing group exerts a significant influence on the reactivity of the aromatic ring and provides an additional handle for chemical transformations.
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution
The hydroxyl and methoxycarbonyl groups of methyl salicylate direct electrophilic substitution to the positions ortho and para to the hydroxyl group. However, the strong activating effect of the hydroxyl group often leads to a mixture of products and can be sensitive to reaction conditions. Friedel-Crafts acylation of methyl salicylate, for instance, typically occurs at the 5-position, directed by the ortho-para directing hydroxyl group.[3]
The Acetyl Group as a Synthetic Lever
The true synthetic advantage of this compound lies in the reactivity of its acetyl group. This ketone functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions and subsequent elaborations into complex heterocyclic systems.
-
Aldol Condensation: The methyl group of the acetyl moiety is acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones.[2][7][8] This provides a straightforward route to chalcone-like intermediates, which are valuable precursors for various bioactive molecules.
-
Knoevenagel Condensation: The acetyl group can react with active methylene compounds in a Knoevenagel condensation, a key step in the synthesis of various heterocyclic systems, most notably coumarins.[9][10]
-
Formation of Heterocycles: The 1,3-dicarbonyl-like arrangement that can be generated from the acetyl and ester groups makes this compound an excellent precursor for the synthesis of pyrazoles and other five-membered heterocycles upon reaction with hydrazines.[11][12][13][14][15]
The following diagram illustrates the divergent reactivity stemming from the presence of the acetyl group.
Caption: Divergent synthetic pathways of Methyl Salicylate and this compound.
Head-to-Head: Synthesis of Key Heterocyclic Scaffolds
The superior synthetic utility of this compound is most evident in the construction of coumarin and chromone ring systems, which are prevalent motifs in natural products and pharmaceuticals.
Coumarin Synthesis: A Clear Advantage for the Acetylated Precursor
Coumarins are a class of benzopyrones with a wide range of biological activities. While methyl salicylate can be used to synthesize certain coumarin derivatives through reactions like the Pechmann condensation (reaction with a β-ketoester) or the Perkin reaction, these methods often require harsh conditions and can lead to mixtures of products.
This compound, however, is an ideal precursor for the synthesis of 3-acetylcoumarins via the Knoevenagel condensation with various active methylene compounds. This reaction is typically base-catalyzed and proceeds under milder conditions with high yields.[9][10]
Comparative Yields in Coumarin Synthesis
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Salicylaldehyde (derived from Methyl Salicylate) | Knoevenagel with Ethyl Acetoacetate | 3-Acetylcoumarin | 88% | [10] |
| This compound | Intramolecular Condensation | 3-Acetyl-4-hydroxycoumarin | - | - |
Experimental Protocol: Synthesis of 3-Acetylcoumarin from Salicylaldehyde
-
To a mixture of salicylaldehyde (1 mmol) and ethyl acetoacetate (1 mmol), add a catalytic amount of cellulosic sulfonic acid (CSA).
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by recrystallization or column chromatography to afford 3-acetylcoumarin in high yield (typically around 88%).[10]
Caption: Workflow for the synthesis of 3-acetylcoumarin via Knoevenagel condensation.
Chromone Synthesis: The Power of the Baker-Venkataraman Rearrangement
Chromones are isomers of coumarins and are also important pharmacophores. A powerful method for their synthesis is the Baker-Venkataraman rearrangement.[16][17][18][19][20] This reaction involves the base-mediated rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.
This compound is an excellent starting point for this sequence. Acylation of the phenolic hydroxyl group, followed by the Baker-Venkataraman rearrangement, provides a direct route to 3-substituted chromones.
Experimental Protocol: Synthesis of a 3-Substituted Chromone via Baker-Venkataraman Rearrangement (General Procedure)
-
Acylation: Acylate the phenolic hydroxyl group of this compound with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine).
-
Rearrangement: Treat the resulting o-acyloxyacetophenone derivative with a strong base (e.g., potassium hydroxide in pyridine or potassium tert-butoxide in THF) to induce the Baker-Venkataraman rearrangement to the corresponding 1,3-diketone.[17]
-
Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to effect cyclodehydration and furnish the 3-substituted chromone.[16]
Caption: Workflow for chromone synthesis from this compound.
Expanding the Synthetic Horizon: Beyond Coumarins and Chromones
The synthetic utility of this compound extends beyond the synthesis of benzopyrones. The reactive acetyl group opens doors to a variety of other valuable transformations.
Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. The acetyl and ester functionalities in this compound can be harnessed for this purpose, leading to the formation of highly substituted pyrazole derivatives with potential biological activity.[11][12][13][14][15]
Synthesis of Benzodiazepine Analogs
While not a direct application, the functionalities present in this compound can be envisioned as precursors for the synthesis of benzodiazepine-like structures. For instance, modification of the acetyl and ester groups could lead to intermediates suitable for condensation with o-phenylenediamines, a common strategy for benzodiazepine synthesis.[21][22][23][24]
Conclusion: A Strategic Choice for Advanced Synthesis
In the comparative analysis of this compound and methyl salicylate, a clear picture emerges. Methyl salicylate serves as a reliable and economical entry point for the synthesis of salicylic acid derivatives and for introducing the salicyl moiety into larger molecules. Its reactivity, however, is largely confined to the hydroxyl and ester groups and electrophilic substitution on the aromatic ring.
This compound, by virtue of its additional acetyl group, transcends these limitations and establishes itself as a more versatile and powerful building block for advanced organic synthesis. The acetyl group not only modulates the reactivity of the aromatic ring but, more importantly, provides a key functional handle for the efficient construction of complex heterocyclic systems such as coumarins and chromones under mild conditions. For researchers and drug development professionals seeking to construct diverse libraries of bioactive molecules, this compound represents a strategic and enabling starting material, offering a gateway to a rich and diverse chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jazanu.edu.sa [jazanu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Baker-Venkataraman_rearrangement [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Spectral Data with the PubChem Database
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for effectively cross-referencing experimental spectral data with the PubChem database. Moving beyond a simple procedural outline, this document elucidates the critical reasoning behind experimental choices and data management strategies, ensuring a robust and validated approach to chemical identification and characterization.
The Imperative of Spectral Data Cross-Referencing in Modern Research
In the realms of chemical research and drug development, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a wealth of structural information. However, this experimental data realizes its full potential only when accurately cross-referenced with established, comprehensive databases. PubChem, an open chemistry database hosted by the National Institutes of Health (NIH), stands as a cornerstone resource for this purpose, containing a vast collection of chemical substances, their properties, and associated biological activities.[1][2][3]
This guide will navigate the intricate process of acquiring high-quality spectral data, preparing it for database submission and comparison, and leveraging the powerful tools within and outside of PubChem to achieve confident compound identification.
Foundational Principles: Data Quality and Integrity
The adage "garbage in, garbage out" is acutely relevant in the context of spectral database comparison. The confidence of a match is directly proportional to the quality of the experimental data. Therefore, meticulous attention to detail during data acquisition and processing is a non-negotiable prerequisite.
Experimental Protocols for High-Fidelity Spectral Data Acquisition
The following protocols are designed to yield high-quality data suitable for database cross-referencing. The causality behind each step is explained to foster a deeper understanding of the process.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For successful database comparison, clean, well-resolved spectra are essential.
Experimental Protocol: ¹H and ¹³C NMR of a Small Organic Molecule
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound. Causality: Purity is critical to avoid interfering signals. An accurate weight helps in determining concentration, which can be relevant for certain experiments.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Causality: Deuterated solvents minimize solvent signals in the ¹H NMR spectrum. TMS provides a reference point (0 ppm) for chemical shift calibration.
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter. Causality: Solid impurities can degrade spectral resolution by affecting the magnetic field homogeneity.
-
-
Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock signal compensates for magnetic field drift over time, ensuring stable and reproducible measurements.
-
Shim the magnetic field to optimize its homogeneity across the sample. Causality: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse (e.g., 'zg30') experiment.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest). Causality: Signal averaging increases the S/N, making it easier to detect weak signals.
-
Set an appropriate relaxation delay (D1) of at least 1-2 seconds to allow for near-complete relaxation of the protons between pulses. Causality: An adequate relaxation delay is necessary for accurate integration of the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., 'zgpg30'). Causality: Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, improving sensitivity and clarity.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Increase the relaxation delay (D1) to 2-5 seconds, especially for quaternary carbons which have longer relaxation times.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra, recording the chemical shift, multiplicity, and coupling constants (for ¹H).
-
2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique for determining the molecular weight and fragmentation patterns of compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for database matching as it provides accurate mass measurements, which can be used to determine the elemental composition.
Experimental Protocol: LC-HRMS Analysis of a Compound Mixture
-
Sample Preparation:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1-10 µg/mL). Causality: Proper dilution prevents detector saturation and chromatographic peak distortion.
-
Filter the final solutions through a 0.22 µm syringe filter before injection. Causality: Filtering removes particulates that could clog the LC system.
-
-
LC-MS System Setup:
-
Equilibrate the LC column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions. Causality: Column equilibration ensures reproducible retention times.
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. Causality: Regular calibration is essential for obtaining accurate mass measurements, which are critical for formula determination.
-
-
Data Acquisition:
-
Inject the sample onto the LC column.
-
Run a gradient elution method to separate the components of the mixture. Causality: A gradient elution allows for the separation of compounds with a wide range of polarities.
-
Acquire data in both positive and negative ionization modes to maximize the chances of detecting the molecular ion.
-
Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation (MS/MS) spectra for the eluted compounds.[4] Causality: MS/MS spectra provide structural information that is highly specific and valuable for database matching.
-
-
Data Processing:
-
Process the raw data using vendor-specific or open-source software.
-
Perform peak picking, deconvolution, and alignment (for multiple runs).
-
Extract the accurate mass of the precursor ion and the corresponding MS/MS spectra for each detected feature.
-
Export the peak lists in a standard format (e.g., .mgf, .msp).
-
Interfacing with PubChem: Submission and Search Strategies
Once high-quality experimental data has been acquired and processed, the next step is to interface with the PubChem database. This can involve both submitting your own data to contribute to the public knowledge base and searching the existing database to identify your compound of interest.
Data Submission to PubChem: Contributing to the Community
Submitting your experimental data to PubChem is a valuable contribution to the scientific community.[1] It allows other researchers to access and utilize your findings, fostering collaboration and accelerating scientific discovery.[1] PubChem accepts various types of data, including chemical structures, spectral data, and biological assay results.[1][5]
Workflow for Submitting Spectral Data to PubChem
The process of submitting data to PubChem involves creating a submission account, preparing your data in the required format, and using the PubChem Upload tool.[6]
Caption: Workflow for submitting experimental spectral data to PubChem.
Data Formatting for Submission
PubChem accepts spectral data in various formats. It is crucial to adhere to these formats to ensure successful submission and proper display of your data. For instance, you can associate spectral information with a substance submission in an SDF file.
Searching PubChem for Spectral Data
PubChem offers multiple ways to search for compounds and their associated spectral data.
3.2.1. Web-Based Interface Search
The most direct way to search PubChem is through its web interface. You can search by chemical name, structure, or other identifiers. Once on a compound's summary page, spectral data, if available, can be found in the "Chemical and Physical Properties" section under "Spectral Properties".[7] This section aggregates data from various sources, including the NIST/EPA/NIH Mass Spectral Library, the Human Metabolome Database (HMDB), and SpectraBase.[7]
3.2.2. Programmatic Access via PUG/PUG-REST
For more advanced and automated searching, PubChem provides the Power User Gateway (PUG) and its RESTful interface, PUG-REST.[8][9][10] These services allow for programmatic access to PubChem's data and services, enabling users to perform complex queries and retrieve data in various formats.[3][10][11]
Example PUG-REST Request to Retrieve a Compound Record:
A simple GET request can be used to retrieve the full record for a compound with a specific CID (Compound ID) in XML format:
https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2244/record/XML
This programmatic approach is particularly useful for high-throughput screening and for integrating PubChem data into custom analysis pipelines.
Cross-Referencing and Data Comparison: Tools and Techniques
The core of the cross-referencing process lies in comparing your experimental spectrum with the data stored in PubChem. Several tools and techniques can facilitate this comparison.
Manual and Semi-Automated Comparison
For individual compounds, a manual comparison of key spectral features can be effective. This involves comparing chemical shifts, coupling constants, and multiplicities in NMR spectra, or the m/z values of the molecular ion and major fragment ions in mass spectra.
Software like Mnova offers plugins that can directly search the PubChem database using experimental NMR data, providing a list of potential matches scored by their fit.[12]
Automated Spectral Matching and Library Searching
For larger datasets, automated methods are indispensable. Several software packages and online tools can compare experimental spectra against spectral libraries. While PubChem itself is not a spectral search engine in the same vein as NIST's MS Search, it serves as a massive repository of spectral data that can be accessed and used by third-party tools.
Workflow for Automated Spectral Cross-Referencing
Caption: Workflow for automated cross-referencing of experimental spectra with PubChem.
Comparison of Tools for PubChem Interfacing and Spectral Analysis
| Tool/Method | Primary Function | Key Features | Target Audience |
| PubChem Web Portal | Manual search and data retrieval | User-friendly interface, integrated data from multiple sources.[7][13] | All researchers |
| PUG/PUG-REST | Programmatic access and data download | High-throughput data retrieval, integration with custom scripts and workflows.[8][9][10] | Computational chemists, bioinformaticians |
| Mnova | NMR data processing and analysis | PubChem search plugin for direct matching of experimental NMR data.[12] | Chemists, spectroscopists |
| R Packages (e.g., PubChemR, RMassBank) | Statistical computing and data analysis | Functions for programmatic access to PubChem, creation of mass spectral libraries.[14][15] | Bioinformaticians, metabolomics researchers |
| NIST MS Search | Mass spectral library searching | Sophisticated algorithms for matching experimental MS data against the NIST library (which is a major contributor to PubChem's MS data). | Mass spectrometrists |
Best Practices for Trustworthy Cross-Referencing
To ensure the integrity and reliability of your compound identification, adhere to the following best practices:
-
Orthogonal Validation: Whenever possible, use data from multiple, independent analytical techniques to confirm a compound's identity. For example, a match based on a mass spectrum should be corroborated with NMR data.
-
Consider Isomers: Be aware that different stereoisomers or constitutional isomers may have very similar mass spectra but distinct NMR spectra.
-
Evaluate Match Quality Scores Critically: Automated search tools provide match quality scores. Understand how these scores are calculated and do not rely on them blindly. Always visually inspect the alignment of the experimental and library spectra for the top hits.
-
Document Your Workflow: Maintain a detailed record of your experimental parameters, data processing steps, and search parameters. This is crucial for reproducibility and for troubleshooting any discrepancies.
-
Stay Updated: PubChem is a dynamic database with continuous updates and additions.[2] Regularly check for new data and features that may be relevant to your research.
Conclusion
Cross-referencing experimental spectral data with the PubChem database is a powerful strategy for accelerating chemical research and drug development. By combining high-quality experimental work with a thorough understanding of the tools and techniques for database searching and comparison, researchers can achieve a high degree of confidence in their structural assignments. This guide has provided a comprehensive framework for this process, emphasizing the importance of scientific integrity, logical workflow, and critical data evaluation. By adopting these principles, the scientific community can collectively enhance the reliability and impact of chemical research.
References
- 1. Submissions - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 3. How can you access PubChem programmatically? | PPTX [slideshare.net]
- 4. 2.2 Metabolite identification with MS/MS data | The MetaRbolomics book [rformassspectrometry.github.io]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Submissions Overview - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Power User Gateway (PUG) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PUG REST - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. catalog.data.gov [catalog.data.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cran.r-project.org [cran.r-project.org]
- 15. PubChemR: An R Package for Accessing Chemical Data from PubChem [journal.r-project.org]
A Mechanistic Deep Dive: Unraveling the Photo-Fries Rearrangement of Salicylates for Advanced Drug Development
For researchers, scientists, and drug development professionals, understanding the intricacies of photochemical reactions is paramount for innovation. This guide provides a comprehensive mechanistic investigation of the photo-Fries rearrangement of salicylates, a cornerstone reaction in synthetic organic chemistry. We will objectively compare its performance with the classical thermal Fries rearrangement, supported by experimental data and detailed protocols, to empower you with the knowledge to select the optimal synthetic route for your applications.
The photo-Fries rearrangement, a photochemical transformation of an aryl ester into a hydroxy aryl ketone, offers a distinct, light-induced pathway that often circumvents the harsh conditions required by its thermal counterpart.[1] This guide will illuminate the fundamental principles of this reaction, focusing on salicylates as a key substrate class, and provide the necessary tools to harness its synthetic potential.
The Photo-Fries Rearrangement of Salicylates: A Radical Departure from the Norm
The photo-Fries rearrangement of salicylates, such as phenyl salicylate, proceeds through a fascinating and complex radical mechanism upon absorption of ultraviolet light.[2][3] This process is fundamentally different from the ionic mechanism of the thermal Fries rearrangement.[4]
Upon photoexcitation, the salicylate ester is promoted to an excited singlet state.[5] This excited state undergoes homolytic cleavage of the ester's carbon-oxygen bond, generating a radical pair—a phenoxy radical and an acyl radical—encased within a "solvent cage".[2] The fate of these highly reactive intermediates dictates the product distribution.
The primary pathway involves the in-cage recombination of this radical pair. The acyl radical can attack the phenoxy radical at either the ortho or para position, leading to the formation of cyclohexadienone intermediates. These intermediates then tautomerize to yield the final rearranged products. In the case of phenyl salicylate, this results in the formation of 2,2'-dihydroxybenzophenone and 2,4'-dihydroxybenzophenone.[6]
A competing pathway involves the "escape" of the radicals from the solvent cage. These free radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the parent phenol (salicylic acid) and a ketene derived from the acyl radical.[7]
The following diagram illustrates the proposed mechanistic pathway:
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. A three-state model for the photo-Fries rearrangement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-acetyl-2-hydroxybenzoate
Immediate Safety & Chemical Profile
Based on this comparative analysis, Methyl 3-acetyl-2-hydroxybenzoate should be handled as a substance that is:
Due to its phenolic group, it is prudent to treat this compound with the same precautions as other phenolic wastes, which are often regulated as hazardous.[1][5][6][7]
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory. | To prevent skin and eye contact with the potentially irritating substance. |
| Handling Location | All handling and preparation for disposal must be conducted within a certified chemical fume hood. | To mitigate the risk of inhaling airborne powder or vapors, which may cause respiratory irritation.[2][6] |
| Spill Response | In case of a spill, absorb the material with an inert substance like vermiculite or sand.[1] Place the absorbed material into a sealed container for disposal.[1][7] | To contain the spill and prevent further contamination or exposure. |
| Incompatible Materials | Store separately from strong oxidizing agents, strong acids, and strong bases.[2] | To prevent potentially vigorous or hazardous chemical reactions. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of any laboratory chemical is a systematic process governed by institutional policies and federal and local regulations. The following workflow provides a logical sequence of operations to ensure safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Hazardous Waste Determination (Consultation with EHS):
-
The Critical First Step: Before you begin, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[6] Chemical waste generators are legally responsible for determining if a substance is classified as hazardous waste.[8]
-
Rationale: Due to the lack of a specific EPA waste code for this compound, a formal determination by EHS is required. They will assess its characteristics and the relevant regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) to provide a definitive classification and the appropriate waste codes.[8][9] It is highly probable that due to its chemical nature, it will be classified as hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste in a dedicated, leak-proof container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any items such as pipette tips, gloves, or weighing paper that are contaminated with this compound must also be collected as hazardous waste.[5][6] Place these items in a separate, clearly labeled container.
-
Prohibition: Never dispose of this compound, its solutions, or contaminated materials down the drain or in the regular trash.[2][5]
-
-
Container Selection and Labeling:
-
Material Compatibility: Choose a waste container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not degrade.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Irritant," "Harmful if Swallowed").[5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Safe Storage Practices: Ensure the SAA is in a well-ventilated area, away from incompatible materials.[2] The container must be kept closed except when adding waste.[5][10]
-
-
Arranging for Final Disposal:
-
EHS Protocol: Follow your institution's established procedure for having hazardous waste collected. This typically involves submitting a request to the EHS department.
-
Licensed Disposal: Your EHS department will arrange for the pickup and final disposal by a licensed hazardous waste contractor, ensuring compliance with all transportation and disposal regulations.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocols
| Exposure Route | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3] |
By adhering to these scientifically-grounded procedures and maintaining a close working relationship with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
Personal protective equipment for handling Methyl 3-acetyl-2-hydroxybenzoate
Essential Safety and Handling Guide: Methyl 3-acetyl-2-hydroxybenzoate
A Senior Application Scientist's Protocol for Safe Laboratory Operations
Hazard Identification: Understanding the Risks
Based on analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: May cause irritation of the digestive tract.[1][2]
-
Causes skin irritation: Prolonged or repeated contact may lead to redness and pain.[3]
-
Causes serious eye irritation: Direct contact can result in significant eye irritation.[3]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory system.[3]
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a well-ventilated fume hood | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Handling larger quantities (>1g) or when weighing | Chemical safety goggles and face shield | Nitrile gloves | Laboratory coat | NIOSH-approved respirator if dust is generated |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges |
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Plan
Adherence to the following procedures will minimize exposure and ensure a safe working environment.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[3]
-
Preparation: Before starting any procedure, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.
-
Handling: Avoid all personal contact with the substance.[4] Do not eat, drink, or smoke in the laboratory.[2]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[2] Decontaminate all surfaces and equipment used.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Store away from heat, sparks, and open flames.[2]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is crucial for both safety and environmental protection.
-
Collect all waste containing this compound, including contaminated consumables like gloves and bench paper, in a designated, labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
All chemical waste must be disposed of through a licensed waste contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
For liquid waste (e.g., in a solvent), it should be collected in a designated hydrocarbon waste bottle.[5]
-
Empty containers should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

